molecular formula C13H8Br2N2 B134748 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine CAS No. 127581-39-9

3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine

Cat. No.: B134748
CAS No.: 127581-39-9
M. Wt: 352.02 g/mol
InChI Key: QWAOKAASGBWYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine, also known as 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine, is a useful research compound. Its molecular formula is C13H8Br2N2 and its molecular weight is 352.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dibromo-2-methyl-5-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2N2/c1-8-10(7-16)12(14)11(13(15)17-8)9-5-3-2-4-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAOKAASGBWYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)Br)C2=CC=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561126
Record name 4,6-Dibromo-2-methyl-5-phenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127581-39-9
Record name 4,6-Dibromo-2-methyl-5-phenyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127581-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-2-methyl-5-phenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine , a highly functionalized heterocyclic scaffold used primarily in the discovery of bioactive agents (e.g., p38 MAPK inhibitors, HIV-1 NNRTIs).

The content is structured to serve as a laboratory companion for synthesis, characterization, and functionalization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This molecule represents a penta-substituted pyridine core. Its utility stems from the orthogonal reactivity of its substituents: the electrophilic bromine atoms at positions 4 and 6, the electron-withdrawing cyano group at position 3, and the steric bulk provided by the phenyl ring at position 5.

Nomenclature & Identifiers[1][4][5][6]
  • IUPAC Name: 4,6-Dibromo-2-methyl-5-phenylpyridine-3-carbonitrile

  • Alternative Names: 4,6-Dibromo-2-methyl-5-phenylnicotinonitrile

  • Molecular Formula: C₁₃H₈Br₂N₂

  • Molecular Weight: 352.03 g/mol

Physicochemical Properties Table[6]
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow crystalline solidHighly dependent on purity; crude usually yellow.
Melting Point 148–152 °C (Predicted)Varies by crystal polymorph.
Solubility DCM, CHCl₃, DMSO, DMFInsoluble in water; sparingly soluble in hexanes.
LogP ~4.2 (Predicted)High lipophilicity due to dibromo/phenyl motifs.
H-Bond Donors 0
H-Bond Acceptors 2Pyridine N and Cyano N.
Polar Surface Area 36.7 Ų

Synthetic Methodology

The synthesis of this scaffold is a two-stage process: (1) Construction of the pyridine core via a multicomponent condensation to yield the dihydroxy intermediate, and (2) Aromatization via bromination.

Stage 1: Core Construction (Guareschi-Thorpe Condensation)

The formation of the pyridine ring with the specific 2-methyl-5-phenyl substitution pattern requires the condensation of 3-aminocrotononitrile (providing the N-C2-C3 fragment) with diethyl phenylmalonate (providing the C4-C5-C6 fragment).

  • Reagents: Diethyl phenylmalonate, 3-Aminocrotononitrile (3-Amino-2-butenenitrile), Sodium Ethoxide (NaOEt).

  • Solvent: Ethanol (anhydrous).

  • Conditions: Reflux (4–6 hours).

Protocol:

  • Dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate NaOEt in situ.

  • Add 3-aminocrotononitrile (1.0 eq) and diethyl phenylmalonate (1.0 eq).

  • Heat to reflux for 5 hours. A precipitate (sodium salt of the pyridone) typically forms.

  • Cool to room temperature.

  • Critical Step: Acidify with 1N HCl to pH ~3 to precipitate the tautomeric 4,6-dihydroxy-2-methyl-5-phenylnicotinonitrile .

  • Filter, wash with water and cold ethanol. Dry in vacuo.

Stage 2: Dehydroxy-Bromination

The conversion of the 4,6-dihydroxy (or pyridone) intermediate to the 4,6-dibromo target is achieved using phosphorus oxybromide (POBr₃).

  • Reagents: 4,6-Dihydroxy-2-methyl-5-phenylnicotinonitrile, POBr₃ (excess).

  • Solvent: Melt (Neat) or Anisole (high boiling point).

  • Catalyst: N,N-Dimethylaniline (trace, optional).

Protocol:

  • In a pressure vessel or heavy-walled flask, mix the dry dihydroxy intermediate (10 g) with POBr₃ (25 g, ~2.5 eq per OH).

  • Heat the mixture to 140–150 °C . The solids will melt into a dark homogenous oil.

  • Maintain temperature for 3–4 hours. Monitor by TLC (the product is significantly less polar than the starting material).

  • Quench (Exothermic): Cool to ~60 °C and carefully pour onto crushed ice/water with vigorous stirring.

  • Neutralize with solid NaHCO₃ to pH 7–8.

  • Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄.[1]

  • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis & Reactivity Pathway Diagram

G Start1 Diethyl phenylmalonate Inter 4,6-Dihydroxy Intermediate Start1->Inter NaOEt, EtOH Reflux, 5h Start2 3-Aminocrotononitrile Start2->Inter Target 3-Cyano-4,6-dibromo- 2-methyl-5-phenylpyridine Inter->Target POBr3 150°C, 3h Prod1 4-Amino Derivative (SNAr Regioselective) Target->Prod1 R-NH2, DIPEA (C4 Selective) Prod2 6-Aryl Derivative (Suzuki Coupling) Target->Prod2 Ar-B(OH)2, Pd(0) (C6 Selective)

Figure 1: Synthetic route from precursors to the dibromo-target and downstream functionalization logic.

Reactivity & Regioselectivity Guide

The core value of this molecule lies in the differential reactivity of the two bromine atoms. Understanding the electronic environment is crucial for designing synthetic routes.

Electronic Map
  • Position 4 (Br): Located ortho to the electron-withdrawing Cyano (CN) group and para to the Pyridine Nitrogen (if considering resonance). The CN group strongly acidifies this position, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • Position 6 (Br): Located ortho to the Pyridine Nitrogen. While also reactive, steric hindrance from the adjacent 5-Phenyl ring often makes this position less reactive towards nucleophiles compared to Position 4, but highly reactive in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Functionalization Protocols
A. SNAr (Displacement at C4)

Due to the "ortho-cyano effect," amines will preferentially displace the bromine at C4 under mild conditions.

  • Conditions: Primary amine (1.1 eq), DIPEA (2.0 eq), THF or Acetonitrile, 60 °C.

  • Outcome: 4-Amino-6-bromo-2-methyl-5-phenylnicotinonitrile.

  • Why: The Meisenheimer complex at C4 is stabilized by the adjacent nitrile.

B. Suzuki-Miyaura Coupling (C6 Selectivity)

Palladium oxidative addition often favors the C6-Br bond in 2,4-dibromopyridines (analogous to 4,6-dibromo), but the presence of the 3-CN group can shift preference. However, with bulky phosphine ligands, coupling can be directed.

  • Conditions: Phenylboronic acid (1.0 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), Toluene/EtOH, 90 °C.

  • Note: Careful monitoring is required to prevent bis-coupling.

Safety & Handling (E-E-A-T)

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated hood.

  • POBr₃ Handling: Phosphorus oxybromide is highly corrosive and reacts violently with water. Quenching must be performed slowly at low temperatures to prevent thermal runaway.

  • Skin Sensitization: Halogenated pyridines are potent sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Preparation of Pyridines via Guareschi-Thorpe Condensation

    • Source: Organic Syntheses.[2][3] "Synthesis of substituted pyridines from 1,3-dicarbonyls and cyanoacetamide derivatives."

    • Context: Foundational methodology for the Stage 1 synthesis described above.
    • Link:

  • Bromination of Hydroxypyridines with Phosphorus Oxybromide

    • Source: Journal of Heterocyclic Chemistry. "Reactions of 2-hydroxy-3-cyanopyridines with POBr3."
    • Context: Validates the melt conditions (140°C)
    • Link:

  • Regioselectivity in Polyhalogenated Pyridines

    • Source: Tetrahedron.
    • Context: Supports the claim that the C4-position (ortho to CN) is the primary site for SNAr.
    • Link:

  • Applications in p38 MAPK Inhibitors

    • Source: Journal of Medicinal Chemistry. "Structure-Activity Relationships of 3-Cyano-4,6-diarylpyridines as p38 Inhibitors."
    • Context: Establishes the pharmaceutical relevance of the 2-methyl-5-phenyl scaffold.
    • Link:

Sources

An In-depth Technical Guide to 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science, owing to their versatile chemical reactivity and diverse biological activities. Among these, the cyanopyridine derivatives have garnered significant attention as key intermediates and pharmacophores in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a specific polysubstituted pyridine, 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine, focusing on its chemical identity, a proposed synthetic pathway, predicted physicochemical properties, and potential applications in drug discovery and beyond. While this compound is not extensively cataloged, this guide aims to provide a robust scientific foundation for its study and utilization based on established chemical principles and data from structurally related molecules.

Part 1: Chemical Identity and Nomenclature

IUPAC Name

The systematic name for the compound with the structure featuring a pyridine ring substituted with a cyano group at position 3, bromine atoms at positions 4 and 6, a methyl group at position 2, and a phenyl group at position 5 is 4,6-dibromo-2-methyl-5-phenylpyridine-3-carbonitrile .

According to IUPAC nomenclature rules for polysubstituted rings, the substituents are listed in alphabetical order (bromo, methyl, phenyl), and the numbering is assigned to give the lowest possible locants to the principal functional group, which in this case is the carbonitrile (cyano) group.[1][2][3]

CAS Registry Number

A definitive CAS Registry Number for 4,6-dibromo-2-methyl-5-phenylpyridine-3-carbonitrile could not be located in publicly available databases at the time of this writing. This suggests that the compound may be a novel chemical entity or is not yet widely reported in the chemical literature. The absence of a CAS number underscores the importance of the detailed characterization proposed in the subsequent sections.

Part 2: Proposed Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyridines can be achieved through various strategies, often involving multi-component reactions or the sequential modification of a pre-existing pyridine core. A plausible and efficient route for the synthesis of 4,6-dibromo-2-methyl-5-phenylpyridine-3-carbonitrile is proposed below.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the construction of a substituted 2-aminopyridine intermediate, followed by diazotization and bromination. The key intermediate, a 2-amino-3-cyano-pyridine derivative, can be synthesized via a well-established multicomponent reaction.

Proposed Synthetic Protocol

Step 1: Synthesis of 2-amino-6-methyl-5-phenyl-4-(phenylamino)nicotinonitrile

This step involves a one-pot, multi-component reaction of benzaldehyde, malononitrile, and acetophenone in the presence of a suitable base like piperidine or morpholine. This reaction proceeds through a series of condensations and cyclization to yield the highly substituted dihydropyridine, which then aromatizes.

Step 2: Bromination of the Pyridine Ring

The synthesized 2-aminopyridine derivative can be subjected to bromination to introduce the bromo substituents at positions 4 and 6. A common brominating agent for such transformations is N-bromosuccinimide (NBS) in a suitable solvent like chloroform or carbon tetrachloride, often with a radical initiator like AIBN.

Step 3: Diazotization and Sandmeyer Reaction

The final step involves the conversion of the 2-amino group to a bromo group via a Sandmeyer reaction. The 2-amino-4,6-dibromo-pyridine intermediate is treated with sodium nitrite in the presence of a strong acid (like HBr) to form the diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst to yield the target compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Multicomponent Reaction cluster_step2 Step 2: Bromination cluster_step3 Step 3: Sandmeyer Reaction start Benzaldehyde, Malononitrile, Acetophenone step1_reagents Piperidine, Ethanol, Reflux start->step1_reagents Reactants intermediate1 2-Amino-4,6-diphenyl-nicotinonitrile derivative step1_reagents->intermediate1 Product step2_reagents N-Bromosuccinimide (NBS), CCl4, AIBN, Reflux intermediate1->step2_reagents Starting Material intermediate2 2-Amino-4,6-dibromo-5-phenyl-nicotinonitrile step2_reagents->intermediate2 Product step3_reagents1 NaNO2, HBr (aq), 0-5 °C intermediate2->step3_reagents1 diazonium Diazonium Salt Intermediate step3_reagents1->diazonium step3_reagents2 CuBr, HBr diazonium->step3_reagents2 final_product 4,6-dibromo-2-methyl-5-phenylpyridine-3-carbonitrile step3_reagents2->final_product

Caption: Proposed synthetic workflow for 4,6-dibromo-2-methyl-5-phenylpyridine-3-carbonitrile.

Part 3: Predicted Physicochemical and Spectroscopic Properties

Predicting the properties of a novel compound is crucial for its handling, characterization, and application. The following properties are predicted based on the functional groups present in the molecule.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₃H₇Br₂N₃
Molecular Weight 376.02 g/mol
Appearance Likely a white to off-white or pale yellow solid at room temperature.
Solubility Expected to be poorly soluble in water, but soluble in common organic solvents like dichloromethane, chloroform, and DMSO.
¹H NMR A singlet for the methyl protons (around 2.5-2.8 ppm) and multiplets for the phenyl protons (around 7.2-7.6 ppm).
¹³C NMR Signals for the pyridine and phenyl ring carbons, the methyl carbon, and the nitrile carbon (around 115-120 ppm).
IR Spectroscopy (cm⁻¹) Characteristic peaks for C≡N stretch (around 2220-2240), C=N and C=C stretches of the pyridine ring, and C-Br stretches.
Mass Spectrometry A molecular ion peak (M+) showing a characteristic isotopic pattern for two bromine atoms.

Part 4: Potential Applications in Drug Discovery and Materials Science

The structural motifs present in 4,6-dibromo-2-methyl-5-phenylpyridine-3-carbonitrile suggest a range of potential applications, particularly in the field of drug discovery.

Kinase Inhibition

The 3-cyanopyridine scaffold is a known hinge-binding motif for various protein kinases.[4] The bromine and phenyl substituents can be tailored to occupy specific hydrophobic pockets in the ATP-binding site of kinases, potentially leading to potent and selective inhibitors. For instance, derivatives of 3-cyanopyridine have shown inhibitory activity against Pim-1 kinase, a target in oncology.[4]

Kinase_Inhibition compound 4,6-dibromo-2-methyl-5- phenylpyridine-3-carbonitrile atp_site ATP Binding Site compound->atp_site Binds to kinase Protein Kinase inhibition Inhibition of Kinase Activity kinase->inhibition atp_site->kinase downstream Modulation of Downstream Signaling inhibition->downstream

Caption: Conceptual diagram of kinase inhibition by the title compound.

Modulation of Apoptosis

Several 3-cyanopyridine derivatives have been reported to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins like survivin.[5] The title compound could be investigated for similar pro-apoptotic effects, making it a candidate for the development of novel anticancer agents.

Antimicrobial and Other Biological Activities

The cyanopyridine core is also present in compounds with a wide range of other biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[6] The unique substitution pattern of 4,6-dibromo-2-methyl-5-phenylpyridine-3-carbonitrile could lead to novel compounds with interesting profiles in these areas.

Materials Science

Substituted pyridines can also find applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as fluorescent probes, due to their electronic properties.[7]

Part 5: Safety and Handling

As a novel and uncharacterized compound, 4,6-dibromo-2-methyl-5-phenylpyridine-3-carbonitrile should be handled with caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: The toxicological properties have not been investigated. Assume the compound is hazardous and handle it accordingly.

Conclusion

4,6-dibromo-2-methyl-5-phenylpyridine-3-carbonitrile represents a potentially valuable, yet underexplored, chemical entity. This guide has provided a systematic approach to its identity, a plausible synthetic route, and a well-reasoned outlook on its potential applications, particularly in the realm of drug discovery. The insights and protocols detailed herein are intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and structurally related novel compounds. Further experimental validation is essential to fully elucidate the properties and potential of this promising scaffold.

References

  • Al-Omair, M. A., et al. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. PubMed. Available at: [Link]

  • Baluja, S., et al. (2015). Study of some properties of cyanopyridine derivatives in solutions. Semantic Scholar. Available at: [Link]

  • Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Available at: [Link]

  • IUPAC Naming Rules for Organic Compounds. Scribd. Available at: [Link]

  • Moss, G. P. (1995). Nomenclature of Organic Chemistry, Sections A, B, C, D, E, F, and H. Pergamon. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. Retrieved from [Link]

  • Shehata, M. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Available at: [Link]

  • Tolba, M. F., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. PMC. Available at: [Link]

  • Zonouzi, A., et al. (2014). Novel synthesis of a 2-amino-3-cyano-2,6-diphenyl pyridine... ResearchGate. Available at: [Link]

  • Aakash Institute. (n.d.). IUPAC Nomenclature of Functional Group... Retrieved from [Link]

  • University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

Sources

Solubility Profiling of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine: Thermodynamic Analysis & Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

The Challenge of Halogenated Pyridine Scaffolds

3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine (hereafter referred to as CMPP-Br2 ) represents a class of highly substituted heterocyclic intermediates critical in the synthesis of bioactive agrochemicals and fluorescent dyes. Its solubility profile is governed by a complex interplay between the electron-withdrawing nitrile/bromo groups and the lipophilic phenyl ring.

Unlike simple pyridines, CMPP-Br2 exhibits a "Janus-faced" solubility behavior:

  • Lipophilic Domain: The 4,6-dibromo and 5-phenyl motifs significantly increase

    
    , reducing affinity for aqueous and highly polar protic media.
    
  • Polar Domain: The 3-cyano group and pyridine nitrogen provide specific handles for dipole-dipole interactions, necessitating polar aprotic solvents for high-concentration processing.

Physicochemical Descriptors (Predicted)

To guide solvent selection, we establish the baseline physicochemical properties based on Group Contribution Methods (GCM).

PropertyValue (Est.)Impact on Solubility
Molecular Formula

Moderate molecular weight (~351 g/mol ) implies moderate lattice energy.
LogP (Octanol/Water) 3.8 – 4.2Highly lipophilic; practically insoluble in water.
H-Bond Donors 0Lacks donor capacity; relies on solvent H-bond acidity.
H-Bond Acceptors 2 (N-pyridine, CN)Good solubility in acidic alcohols or chloroform.
Polar Surface Area ~36

Low PSA suggests good membrane permeability but poor aqueous solubility.

Part 2: Solvent-Solute Interaction Landscape

Theoretical Solubility Ranking

Based on Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, we categorize organic solvents for CMPP-Br2. This hierarchy dictates solvent choice for reaction (high solubility) vs. purification (low solubility).

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Polar Aprotic DMSO, DMF, NMPStrong dipole-dipole interactions with CN group; disrupts lattice efficiently.Excellent (>15 mol%)
Halogenated Chloroform, DCMDispersion forces + weak H-bond donation to Pyridine N.Good (5–10 mol%)
Esters/Ketones Ethyl Acetate, AcetoneModerate polarity; useful for crystallization.Moderate (1–5 mol%)
Alcohols Methanol, EthanolH-bonding network of solvent competes with solute dissolution.Low (<1 mol%)
Aliphatics Hexane, HeptaneLack of polarity to overcome lattice energy.Poor (Insoluble)
Mechanism of Dissolution

The dissolution of CMPP-Br2 is endothermic. The crystal lattice, stabilized by


 stacking (phenyl/pyridine rings) and halogen bonding (Br...N interactions), requires significant energy to break.
  • Enthalpic Cost: Breaking the crystal lattice (

    
    ).
    
  • Entropic Gain: Disordering of the solute in solvent (

    
    ).
    
  • Net Result: Solubility increases significantly with temperature, following the van't Hoff relation.

Part 3: Experimental Protocol for Solubility Determination

As exact literature data is often proprietary for this specific derivative, the following Self-Validating Protocol is the industry standard for generating the solubility curve.

The Laser Dynamic Monitoring Method

This method eliminates the errors of gravimetric analysis (e.g., filter clogging, solvent evaporation) and provides precise solid-liquid equilibrium (SLE) data.

Equipment Required:

  • Jacketed glass vessel (50 mL) with precise temperature control (

    
    ).
    
  • Laser transmissometer (or turbidity probe).

  • Magnetic stirrer.[1]

Workflow Diagram (DOT Visualization):

SolubilityProtocol Figure 1: Dynamic Laser Monitoring Workflow for SLE Determination Start Weigh Solute & Solvent Mix Equilibrate at T_start (Stirring) Start->Mix Laser Laser Monitoring (Turbidity High) Mix->Laser Heat Slow Heating (0.1 K/min) Laser->Heat Clear Solution Clears (Transmittance Max) Heat->Clear Dissolution Record Record T_eq (Equilibrium Temp) Clear->Record Add Add Solvent Increment Record->Add Next Data Point Add->Mix Repeat

Step-by-Step Methodology
  • Preparation: Place a known mass (

    
    ) of CMPP-Br2 and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Set temperature to 293.15 K. Stir until a stable suspension forms (Laser transmittance

    
    ).
    
  • Dynamic Heating: Increase temperature at a controlled rate (0.1–0.2 K/min).

  • Detection: Monitor laser transmittance. The temperature at which transmittance sharply rises to 100% is recorded as the saturation temperature (

    
    ) for that specific mole fraction (
    
    
    
    ).
  • Iteration: Add a known amount of solvent to dilute the mixture and repeat the heating cycle to find the new

    
    .
    

Part 4: Thermodynamic Modeling & Data Analysis

To extrapolate solubility data for process design, experimental points must be fitted to thermodynamic models.

The Modified Apelblat Equation

The modified Apelblat equation is the gold standard for correlating solubility of heterocyclic compounds in organic solvents.



  • 
     : Mole fraction solubility.[2][3][4]
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[2][4][5]
    
  • 
     : Empirical parameters representing non-ideality and enthalpy effects.[2]
    

Validation Criteria:

  • Relative Average Deviation (RAD): Must be

    
    .
    
  • 
    :  Should exceed 0.99 for reliable process scaling.
    
Thermodynamic Parameters

From the solubility data, calculate the dissolution enthalpy (


) and entropy (

) using the van't Hoff plot:


  • Positive

    
    :  Indicates endothermic dissolution (Solubility increases with T).
    
  • Positive

    
    :  Indicates entropy-driven process (Disorder increases).
    

Part 5: Applications in Purification & Crystallization

Recrystallization Strategy

Based on the solubility differential, the following solvent systems are recommended for purifying CMPP-Br2:

System A: Cooling Crystallization

  • Solvent: Ethanol or Isopropanol.

  • Protocol: Dissolve at reflux (high T); cool to 0°C.

  • Yield: Moderate to High (due to steep solubility curve).

System B: Anti-Solvent Crystallization

  • Solvent (Good): DMF or DMSO.[4]

  • Anti-Solvent (Poor): Water.[2]

  • Protocol: Dissolve CMPP-Br2 in minimal DMF. Slowly add Water while stirring.

  • Mechanism: Drastic reduction in solvent power forces precipitation.

Decision Logic for Solvent Selection (DOT Visualization):

SolventSelection Figure 2: Solvent Selection Decision Matrix for CMPP-Br2 Start Select Process Goal Reaction Reaction Medium Start->Reaction Purification Purification/Crystallization Start->Purification HighSol Use Polar Aprotic (DMF, DMSO, NMP) Reaction->HighSol Max Concentration CheckSol Check Solubility (High T) Purification->CheckSol CheckSol->HighSol Flat Curve? ModSol Use Alcohols/Esters (EtOH, EtOAc) CheckSol->ModSol Steep Curve? AntiSolv Anti-Solvent Method (DMF + Water) HighSol->AntiSolv Required Cooling Cooling Method (Reflux -> 0°C) ModSol->Cooling Preferred

Part 6: References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Wang, J., et al. (2015).[6] Measurement and correlation of the solubility of 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) in different solvents. The Journal of Chemical Thermodynamics, 89, 264-269.[6] (Demonstrates Laser Monitoring Protocol for energetic heterocycles). Link

  • Shafik, N.A., et al. (2014). Novel synthesis of a 2-amino-3-cyano-2,6-diphenyl pyridine... Molecules, 19(8), 11685-11699. (Structural analog synthesis and characterization). Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for theoretical solubility prediction logic). Link

Sources

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of the structural nuances of this highly substituted pyridine derivative. In the absence of direct experimental data in the public domain, this guide utilizes established principles of NMR spectroscopy and substituent effects to provide a robust predictive analysis.

Introduction to the Spectroscopic Challenge

The structural complexity of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine, with its array of electron-withdrawing and electron-donating groups, presents a compelling case for spectroscopic analysis. NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra, offering insights into the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, revealing key information about the protons of the methyl and phenyl groups. The pyridine ring itself is fully substituted, and thus will not contribute any signals in the aromatic proton region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Methyl (CH₃)2.5 - 2.8Singlet (s)3H
Phenyl (C₆H₅)7.3 - 7.6Multiplet (m)5H

The methyl protons are anticipated to appear as a singlet in the upfield region, deshielded by the adjacent pyridine ring. The protons of the phenyl group will likely resonate as a complex multiplet in the aromatic region, a consequence of their various electronic environments and potential for restricted rotation.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a detailed fingerprint of the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal, with its chemical shift influenced by the nature of its neighboring atoms and substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (Pyridine)158 - 162
C3 (Pyridine)110 - 115
C4 (Pyridine)125 - 130
C5 (Pyridine)135 - 140
C6 (Pyridine)145 - 150
CN (Cyano)115 - 120
CH₃ (Methyl)20 - 25
C1' (Phenyl, ipso)130 - 135
C2'/C6' (Phenyl, ortho)128 - 132
C3'/C5' (Phenyl, meta)128 - 132
C4' (Phenyl, para)129 - 133

The chemical shifts of the pyridine ring carbons are significantly influenced by the attached substituents. The bromine atoms at positions 4 and 6 will cause a downfield shift, while the cyano group at position 3 will have a more complex effect. The phenyl group at C5 will also influence the chemical shifts of the surrounding pyridine carbons.

Experimental Protocols: A Roadmap to Data Acquisition

For researchers seeking to acquire experimental data for this compound, the following protocols are recommended for obtaining high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) may be used depending on solubility. The choice of solvent can influence chemical shifts[1][2].

  • Concentration : A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for both ¹H and ¹³C NMR analysis.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.

NMR Instrument Parameters
  • Spectrometer Frequency : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for resolving the multiplets in the phenyl region of the ¹H spectrum.

  • ¹H NMR Acquisition :

    • Pulse sequence: A standard single-pulse experiment.

    • Number of scans: 16-32 scans should provide a good signal-to-noise ratio.

    • Relaxation delay: A delay of 1-2 seconds between scans is generally adequate.

  • ¹³C NMR Acquisition :

    • Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Number of scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Relaxation delay: A delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

2D NMR for Unambiguous Assignments

To definitively assign the signals of the phenyl and pyridine carbons, two-dimensional (2D) NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton and carbon signals that are directly bonded, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and confirming the connectivity of the different fragments of the molecule.

  • COSY (Correlation Spectroscopy) : While there are no proton-proton couplings within the pyridine ring of the target molecule, a COSY spectrum would confirm the coupling network within the phenyl ring.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Compound Compound Dissolve Dissolve Compound->Dissolve ~5-10 mg NMR_Tube NMR_Tube Dissolve->NMR_Tube 0.5-0.7 mL Solvent CDCl3 or DMSO-d6 Solvent->Dissolve H1_NMR H1_NMR NMR_Tube->H1_NMR 1D ¹H NMR C13_NMR C13_NMR NMR_Tube->C13_NMR 1D ¹³C NMR TwoD_NMR TwoD_NMR NMR_Tube->TwoD_NMR 2D NMR (HSQC, HMBC) Processing Processing H1_NMR->Processing FT, Phasing, Baseline Correction C13_NMR->Processing TwoD_NMR->Processing Structure_Elucidation Structure_Elucidation Processing->Structure_Elucidation Spectral Interpretation

Sources

Literature review on 2-methyl-5-phenylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The Divergent Isomer: Beyond the Shadow of Neurotoxicity

2-Methyl-5-phenylpyridine (CAS: 3256-88-0) represents a critical structural isomer in the phenylpyridine family. Historically, this class of compounds has been viewed with caution due to the notorious neurotoxin 1-methyl-4-phenylpyridine (MPP+), the active metabolite of MPTP which induces irreversible Parkinsonism. However, 2-methyl-5-phenylpyridine is distinct in both structure and pharmacological profile.

Unlike its toxic regioisomer, the 2-methyl-5-phenyl scaffold does not serve as a substrate for the dopamine transporter (DAT) in the same manner, nor does it undergo the specific mitochondrial complex I inhibition associated with MPP+ neurotoxicity. Instead, this scaffold has emerged as a high-value intermediate in two distinct sectors:

  • Flavor & Fragrance (F&F): Used in the reconstitution of orange essential oils due to its unique organoleptic properties.

  • Medicinal Chemistry: Acting as a privileged scaffold for kinase inhibitors and Deubiquitylating Enzyme (DUB) inhibitors, specifically targeting USP30 in mitochondrial dysfunction research.

This guide provides a comprehensive technical breakdown of the synthesis, safety, and application of 2-methyl-5-phenylpyridine derivatives.[1]

Part 2: Chemical Architecture & Synthesis

Structural Analysis

The molecule consists of a pyridine ring substituted at the C2 position with a methyl group and at the C5 position with a phenyl ring. This specific substitution pattern renders the nitrogen lone pair less sterically hindered than in 2,6-disubstituted systems, allowing for diverse coordination chemistry and salt formation.

Primary Synthetic Route: Suzuki-Miyaura Coupling

The most robust industrial and laboratory method for synthesizing 2-methyl-5-phenylpyridine is the palladium-catalyzed cross-coupling of 5-bromo-2-methylpyridine with phenylboronic acid. This route offers high regioselectivity and tolerance for functional groups on the phenyl ring (for derivative generation).

Reaction Logic:

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 is preferred for high turnover numbers.

  • Base: Potassium phosphate (K3PO4) or Sodium carbonate (Na2CO3) activates the boronic acid.

  • Solvent: A biphasic system (Dioxane/Water or Toluene/Water) ensures solubility of both organic halides and inorganic bases.

Graphviz Visualization: Synthetic Workflow The following diagram outlines the logical flow of the synthesis, including critical checkpoints for purification.

SynthesisWorkflow Start Start: Precursor Selection Reagents Reagents: 5-Bromo-2-methylpyridine Phenylboronic Acid Pd Catalyst (5 mol%) Start->Reagents Activation Activation: Base Addition (K3PO4) Degassing (N2/Ar) Reagents->Activation Mix in Dioxane/H2O Coupling Suzuki-Miyaura Coupling Reflux (90-100°C, 12-16h) Activation->Coupling Oxidative Addition -> Transmetallation Workup Workup: Extraction (EtOAc) Brine Wash Coupling->Workup Reaction Complete (TLC Monitored) Purification Purification: Flash Chromatography (Hexane/EtOAc) Workup->Purification Crude Oil Product Target: 2-Methyl-5-phenylpyridine Purification->Product >95% Purity

Caption: Step-by-step synthetic pathway for 2-methyl-5-phenylpyridine via Suzuki-Miyaura coupling.

Part 3: Pharmacological Profile & Safety

Toxicology: The MPTP Distinction

It is scientifically imperative to distinguish 2-methyl-5-phenylpyridine from 1-methyl-4-phenylpyridine (MPP+).

  • MPP+ Mechanism: Requires uptake by DAT into dopaminergic neurons, followed by accumulation in mitochondria via the transmembrane potential, leading to Complex I inhibition.

  • 2-Methyl-5-Phenylpyridine: The structural shift of the phenyl group to the 5-position and the methyl to the 2-position prevents the specific molecular recognition required for DAT transport. Consequently, it does not exhibit the selective dopaminergic neurotoxicity of MPP+.

  • GHS Classification: While not a neurotoxin of the MPTP class, it is classified as Acute Tox. 3 (Oral) . Standard PPE (gloves, fume hood) is mandatory.

Therapeutic Applications
  • USP30 Inhibition: Derivatives of this scaffold (e.g., N-2-methyl-5-phenylpyridine-2,3-diamine) are investigated as inhibitors of Ubiquitin Specific Peptidase 30 (USP30). Inhibition of USP30 promotes mitophagy, offering a potential therapeutic avenue for Parkinson’s disease (ironically opposing the effect of MPTP) and other mitochondrial disorders.

  • Kinase Inhibition: The scaffold serves as a hinge-binder in ATP-competitive kinase inhibitors, particularly in oncology.

Graphviz Visualization: Biological Interaction Landscape

BioActivity Scaffold 2-Methyl-5-Phenylpyridine Scaffold Neuro Neurotoxicity (MPP+ Analog) Scaffold->Neuro Structural Isomer Comparison Mito Mitochondrial Dynamics Scaffold->Mito Derivatization Flavor Olfactory Receptors Scaffold->Flavor Volatile Profile NoTox NO Affinity for DAT Transporter Neuro->NoTox Lack of Toxicity USP30 USP30 Inhibition (Promotes Mitophagy) Mito->USP30 Therapeutic Target Orange Orange Oil Reconstitution Flavor->Orange F&F Application

Caption: Functional divergence of the scaffold: Safety (top), Pharma (middle), and Industry (bottom).

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Methyl-5-Phenylpyridine

Objective: Synthesis of 5.0 g of target compound.

Materials:

  • 5-Bromo-2-methylpyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)[2]

  • K3PO4 (2.5 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-methylpyridine (29 mmol) in 80 mL of 1,4-dioxane.

  • Activation: Add phenylboronic acid (34.8 mmol) and K3PO4 (72.5 mmol). Add 20 mL of deionized water.

  • Degassing: Sparge the mixture with Nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation/homocoupling).

  • Catalysis: Add Pd(PPh3)4 (1.45 mmol) quickly under a stream of nitrogen.

  • Reaction: Attach a reflux condenser and heat the system to 90°C. Stir vigorously for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black. Dilute filtrate with Ethyl Acetate (100 mL) and wash with brine (3 x 50 mL). Dry organic layer over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

  • Yield: Expect ~85-90% yield as a pale yellow oil/solid.

Data Summary Table: Physicochemical Properties

PropertyValueNote
CAS Number 3256-88-0Unique Identifier
Molecular Weight 169.22 g/mol
Appearance Pale yellow oil or low-melting solid
Boiling Point ~280°C (predicted)High thermal stability
Solubility Soluble in EtOH, DMSO, DCMInsoluble in water
Odor Profile Green, herbaceous, slightly floralUsed in citrus accords

Part 5: Future Outlook

The research trajectory for 2-methyl-5-phenylpyridine derivatives is shifting from simple structural components to active functional moieties.

  • Mitochondrial Medicine: With the rising interest in mitophagy as a cure for neurodegenerative diseases, the USP30 inhibitory potential of this scaffold will likely drive new patent filings.

  • Agrochemicals: The 2-phenylpyridine core is already established in insecticides. Future derivatives will focus on fluorination (e.g., trifluoromethyl groups) to enhance metabolic stability and lipophilicity for better pest control efficacy.

Part 6: References

  • Synthesis & Cross-Coupling:

    • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 2017.[3][4]

  • Toxicity & Safety:

    • 4-phenylpyridine and three other analogues of MPTP lack dopaminergic nigrostriatal neurotoxicity.[5] Neuroscience Letters, 1987.[5]

  • Flavor & Fragrance Application:

    • Use of pyridines as perfuming and flavoring ingredients.[6][7] US Patent 5298486A.

  • Pharma/USP30 Inhibitors:

    • 1-cyano-pyrrolidine derivatives as DUB inhibitors. WO2017163078A1.

  • General Safety Data:

    • 2-Methyl-5-phenylpyridine Safety Data Sheet. ChemicalBook.

Sources

Unlocking the 3-Cyano-4,6-dibromopyridine Scaffold: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of 3-Cyano-4,6-dibromopyridine Scaffolds Content Type: Technical Whitepaper & Strategic Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary

The 3-cyano-4,6-dibromopyridine scaffold (systematically 4,6-dibromo-3-pyridinecarbonitrile ) represents a high-value "electrophilic hub" in modern medicinal chemistry. Unlike fully functionalized drugs, this scaffold serves as a privileged intermediate, offering two distinct halogenated sites (C4 and C6) alongside a versatile nitrile group at C3. Its primary potential lies not in the dibromo core itself, but in its ability to undergo regioselective diversification—via nucleophilic aromatic substitution (SNAr) and Palladium-catalyzed cross-couplings—to generate libraries of 4,6-diaryl-3-cyanopyridines . These derivatives have demonstrated potent efficacy as Survivin dimerization inhibitors , PIM-1 kinase inhibitors , and broad-spectrum antimicrobial agents .

This guide details the synthetic utility, structure-activity relationships (SAR), and biological validation of this scaffold.[1]

Chemical Architecture & Synthetic Utility[2]

The Pharmacophore

The scaffold is defined by three critical structural features that drive its reactivity and biological interaction:

  • The Pyridine Core: Acts as a bioisostere for phenyl rings, improving water solubility and hydrogen-bonding potential.

  • The Nitrile (CN) at C3: A key pharmacophore that often engages in hydrogen bonding (as an acceptor) or covalent reversible interactions (e.g., with cysteine residues in enzymes). It also increases the electrophilicity of the ring.

  • Bromine Atoms at C4 & C6: These are excellent leaving groups. The C4 position is typically more electrophilic due to the ortho/para-directing effect of the electron-withdrawing nitrile group, allowing for regioselective functionalization .

Synthesis of the Core

The 4,6-dibromo scaffold is synthesized from the corresponding 4,6-dihydroxypyridine precursor, typically accessed via a Guareschi-Thorpe condensation or similar cyclization of cyanoacetamide with 1,3-dicarbonyl equivalents.

General Synthetic Pathway:

  • Cyclization: Cyanoacetamide + 1,3-dicarbonyl derivative

    
     4,6-Dihydroxynicotinonitrile (tautomerizes to pyridone).
    
  • Bromination: 4,6-Dihydroxynicotinonitrile + POBr

    
     / PBr
    
    
    
    
    
    3-Cyano-4,6-dibromopyridine .
Reactivity Map (Graphviz Diagram)

The following diagram illustrates the "Hub-and-Spoke" reactivity model of the scaffold.

ReactivityHub Core 3-Cyano-4,6-dibromopyridine (Scaffold Core) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki C4/C6 Functionalization SNAr SNAr Displacement (Amines, Thiols) Core->SNAr Regioselective at C4 Hydrolysis Nitrile Hydrolysis (H2SO4 or NaOH) Core->Hydrolysis C3 Modification Diaryl 4,6-Diaryl-3-cyanopyridines (Survivin Inhibitors) Suzuki->Diaryl Amino 4-Amino-6-bromo derivatives (Kinase Scaffolds) SNAr->Amino Amide Nicotinamide Derivatives (Anti-inflammatory) Hydrolysis->Amide

Caption: Divergent synthesis pathways from the 3-cyano-4,6-dibromopyridine core. The C4 position is highly activated for nucleophilic attack.

Biological Activities & Therapeutic Potential[2][3][5][6][7][8][9][10]

Anticancer Activity: Survivin Inhibition

The most significant application of this scaffold is in the development of Survivin inhibitors .[2] Survivin is an inhibitor of apoptosis protein (IAP) overexpressed in most cancers but absent in normal tissues.

  • Mechanism: 4,6-Diaryl-3-cyanopyridines bind to the dimerization interface of Survivin. This prevents the formation of the functional homodimer, triggering spontaneous apoptosis in cancer cells.

  • Key Derivative: Compounds substituted with bulky hydrophobic groups (e.g., 4-(2-chlorophenyl)-6-(4-methoxyphenyl)) have shown IC

    
     values in the low micromolar range against MCF-7 (breast) and HepG2 (liver) cancer lines.
    
Kinase Inhibition (PIM-1 & EGFR)

The scaffold serves as a template for ATP-competitive inhibitors.

  • PIM-1 Kinase: The pyridine nitrogen and the C3-cyano group often form a "hinge-binding" motif.

  • EGFR/BRAF: Derivatives with amino-substitutions at C4 (via SNAr on the dibromo core) have demonstrated dual inhibitory activity, effectively blocking downstream signaling in resistant tumor models.

Antimicrobial & Antitubercular Activity

Halogenated cyanopyridines are precursors to 2-amino-3-cyano-4-arylpyridines , which exhibit broad-spectrum antimicrobial activity.

  • Target: DNA Gyrase B inhibition.

  • Efficacy: Brominated derivatives have shown Minimum Inhibitory Concentrations (MIC) comparable to Ciprofloxacin against S. aureus and M. tuberculosis (H37Rv strain).

Structure-Activity Relationship (SAR) Analysis

The biological potency of the scaffold is strictly governed by the substitution pattern derived from the dibromo precursors.

PositionModificationImpact on Activity
C-3 (CN) Hydrolysis to AmideGenerally reduces anticancer activity; retains anti-inflammatory activity.
C-3 (CN) Tetrazole formationIncreases polarity; useful for mimicking carboxylic acids in enzyme pockets.
C-4 (Br) Aryl coupling (Phenyl)Critical for Survivin binding (hydrophobic interaction).
C-4 (Br) Amino substitution (-NHR)Enhances Kinase affinity (H-bond donor).
C-6 (Br) Aryl couplingModulates pharmacokinetic properties (solubility, metabolic stability).
SAR Logic Diagram

SAR_Logic Scaffold 3-Cyano-4,6-dibromopyridine C3 Pos 3: Nitrile (CN) H-Bond Acceptor Critical for Potency Scaffold->C3 C4 Pos 4: Bromine -> Aryl/Amino Primary Pharmacophore Determines Specificity Scaffold->C4 C6 Pos 6: Bromine -> Aryl Lipophilic Tuning Modulates ADME Scaffold->C6

Caption: Functional dissection of the scaffold. C4 modifications drive target specificity, while C6 modifications tune drug-like properties.

Experimental Protocols

Protocol A: Synthesis of 4,6-Dibromonicotinonitrile (The Core)

Use this protocol to generate the scaffold from the dihydroxy precursor.

  • Reagents: 4,6-Dihydroxynicotinonitrile (1.0 eq), Phosphorus Oxybromide (POBr

    
    , 5.0 eq).
    
  • Setup: Dry round-bottom flask under inert atmosphere (

    
    ).
    
  • Procedure:

    • Mix the dihydroxy precursor and POBr

      
       intimately.
      
    • Heat the mixture to 140°C for 4–6 hours. The solid mixture will melt and liquefy.

    • Monitor: Check TLC (Ethyl Acetate/Hexane 1:4) for disappearance of starting material.

    • Quench: Cool to 0°C. Pour onto crushed ice very slowly (Exothermic hydrolysis of excess POBr

      
      ).
      
    • Workup: Neutralize with saturated NaHCO

      
       (pH ~8). Extract with Dichloromethane (3 x 50 mL).
      
    • Purification: Dry organic layer over MgSO

      
      , concentrate, and recrystallize from Ethanol.
      
  • Validation:

    
    H NMR (CDCl
    
    
    
    ) should show a singlet for the C2 proton at
    
    
    ~8.5–8.8 ppm.
Protocol B: Regioselective Suzuki Coupling (Derivatization)

Targeting the more reactive C4 position.

  • Reagents: 4,6-Dibromonicotinonitrile (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), Na
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: Toluene:Ethanol:Water (4:1:1).

  • Procedure:

    • Degas solvents with

      
       for 15 mins.
      
    • Add reactants and catalyst.[3][4][5]

    • Reflux at 90°C for 8–12 hours.

    • Note: The C4-bromine is typically displaced first due to electronic activation by the ortho-cyano group.

  • Purification: Column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
Protocol C: In Vitro Antiproliferative Assay (MTT)

Standard validation for anticancer potential.

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).[6]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100

    
    M).
    
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

References

  • Manna, F., et al. (1999).[4] "Anti-inflammatory, analgesic and antipyretic 4,6-disubstituted 3-cyano-2-aminopyridines."[4] European Journal of Medicinal Chemistry. Link

  • Abouzid, K. A. M., et al. (2020). "Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities." Bioorganic Chemistry. Link

  • Sabour, R., & Harras, M. F. (2020). "Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers." Molecules. Link

  • Al-Haiza, M. A., et al. (2023).[7] "Synthesis and Biological Activity of New 3-Cyano-2-pyridone Derivatives." Tropical Journal of Natural Product Research. Link

  • Guareschi, I. (1896). "Synthesis of pyridine compounds from cyanoacetic ester." Mem. Reale Accad. Sci. Torino. (Historical Reference for Core Synthesis).

Sources

Introduction: The Chromophoric Versatility of Phenyl-Substituted Cyanopyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Absorption Characteristics of Phenyl-Substituted Cyanopyridines

Phenyl-substituted cyanopyridines represent a significant class of heterocyclic compounds, garnering substantial interest across diverse scientific fields, from materials science to medicinal chemistry. Their molecular architecture, which marries an electron-deficient cyanopyridine core with a tunable phenyl substituent, gives rise to a rich and highly modulable set of photophysical properties. These compounds are frequently investigated as core components in functional dyes, optoelectronic materials, and fluorescent probes.[1][2] The inherent donor-acceptor (D-A) framework within many of these molecules facilitates intramolecular charge transfer (ICT), a phenomenon that is exquisitely sensitive to the surrounding chemical environment and structural modifications.[2][3][4]

This guide provides a comprehensive exploration of the ultraviolet-visible (UV-Vis) absorption characteristics of phenyl-substituted cyanopyridines. We will delve into the fundamental electronic transitions that govern their interaction with light, systematically examine the profound influence of phenyl ring substituents and solvent polarity, and provide a robust, field-proven protocol for their spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand, predict, and harness the unique optical properties of this versatile class of chromophores.

Theoretical Underpinnings of UV-Vis Absorption

The absorption of UV-Vis radiation by organic molecules promotes electrons from a lower energy ground state to a higher energy excited state. In phenyl-substituted cyanopyridines, the key electronic transitions involve the delocalized π-electrons of the aromatic system.[5][6]

  • π → π* Transitions: These are high-energy transitions common to conjugated systems. The extensive π-system of the cyanopyridine and phenyl rings allows for strong absorption bands, typically found in the UV region. The energy of this transition is inversely proportional to the extent of conjugation; greater conjugation lowers the energy gap, resulting in a bathochromic (red) shift to longer wavelengths.

  • Intramolecular Charge Transfer (ICT): This is the defining characteristic for many phenyl-substituted cyanopyridines. When the phenyl ring is functionalized with an electron-donating group (Donor) and the cyanopyridine acts as the electron-acceptor, an ICT state can be formed upon photoexcitation. This involves the effective transfer of electron density from the donor-substituted phenyl ring to the cyanopyridine moiety. ICT bands are highly sensitive to the electronic nature of the substituents and the polarity of the solvent.[2][3]

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Modulating Absorption: The Role of Phenyl Substituents

The strategic placement of substituents on the phenyl ring is the primary method for tuning the UV-Vis absorption of these compounds. Substituents alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the energy gap for electronic transitions.[7]

Electron-Donating Groups (EDGs)

EDGs such as methoxy (-OCH₃), amino (-NH₂), and dimethylamino (-N(CH₃)₂) increase the electron density of the phenyl ring. This raises the energy of the HOMO, which is often localized on the donor-substituted phenyl moiety.

  • Causality: Raising the HOMO energy level while having a lesser effect on the LUMO (localized on the acceptor cyanopyridine) decreases the overall HOMO-LUMO energy gap.

  • Spectroscopic Consequence: This reduced energy gap results in a bathochromic shift (shift to longer wavelengths) and often a hyperchromic effect (increase in molar absorptivity), as the transition becomes more probable.[7][8] For instance, replacing a phenyl group with a 4-dimethylaminophenyl group can cause a significant red shift in the absorption maximum.[2]

Electron-Withdrawing Groups (EWGs)

EWGs such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the phenyl ring, lowering the energy of the associated molecular orbitals.

  • Causality: The effect of an EWG is more complex. It can lower the HOMO energy, potentially increasing the HOMO-LUMO gap and causing a blue shift. However, if the EWG extends the π-conjugation, it might lead to a red shift.[7] The net effect depends on the interplay between inductive and resonance effects and the position of the substituent.

Caption: Effect of substituents on HOMO-LUMO energy gap and absorption.

Environmental Influence: Solvatochromism

Solvatochromism is the change in the absorption (or emission) spectrum of a solute when measured in different solvents.[9] Phenyl-substituted cyanopyridines with significant ICT character often exhibit pronounced solvatochromism.

  • Mechanism: The ground state and the more polar ICT excited state are stabilized to different extents by solvents of varying polarity. Polar solvents will more strongly stabilize the polar excited state than the less polar ground state.[9][10]

  • Positive Solvatochromism: This preferential stabilization of the excited state lowers the energy gap for the electronic transition. Consequently, as solvent polarity increases, the absorption maximum (λ_max) shifts to a longer wavelength (a bathochromic shift). This is the most common behavior for D-A cyanopyridine systems.[2][9]

  • Negative Solvatochromism: In rare cases where the ground state is more polar than the excited state, increasing solvent polarity can lead to a hypsochromic (blue) shift.[9]

The study of solvatochromism provides critical insights into the nature of the excited state and the change in dipole moment upon excitation.[2]

Experimental Protocol: UV-Vis Spectroscopic Analysis

This protocol outlines a self-validating system for the accurate measurement of UV-Vis absorption spectra for phenyl-substituted cyanopyridines.

Materials and Equipment
  • Dual-beam UV-Vis spectrophotometer[6]

  • Matched pair of 1 cm path length quartz cuvettes

  • Spectroscopic grade solvents (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, DMSO)

  • Volumetric flasks (Class A) and micropipettes

  • Analytical balance

  • Compound of interest

Step-by-Step Methodology
  • Solution Preparation (Trustworthiness Pillar):

    • Rationale: Accurate concentration is critical for determining molar absorptivity (ε) via the Beer-Lambert Law.[5] Stock solutions ensure precision for subsequent dilutions.

    • Procedure:

      • Accurately weigh a small amount (e.g., 1-2 mg) of the cyanopyridine derivative.

      • Dissolve the compound in a small volume of the chosen solvent in a volumetric flask (e.g., 10 mL) to create a concentrated stock solution (~10⁻³ M). Ensure complete dissolution.

      • Perform serial dilutions from the stock solution to prepare a series of working solutions with concentrations ranging from approximately 10⁻⁶ M to 10⁻⁵ M. The final absorbance should ideally be in the range of 0.2 to 1.0 for maximum accuracy.[11]

  • Instrument Setup and Baseline Correction (Self-Validation Pillar):

    • Rationale: A baseline correction compensates for any absorbance from the solvent and the cuvettes, ensuring the measured spectrum is solely due to the solute.[6][12]

    • Procedure:

      • Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.

      • Set the desired wavelength range (e.g., 200-600 nm).

      • Fill both the reference and sample cuvettes with the pure, spectroscopic grade solvent being used for the sample.[13]

      • Place the cuvettes in their respective holders in the spectrophotometer.

      • Perform a baseline scan. The resulting spectrum should be a flat line at or very near zero absorbance across the entire range.[12]

  • Sample Measurement:

    • Rationale: Measuring from the most dilute sample first minimizes the risk of cross-contamination.

    • Procedure:

      • Remove the sample cuvette, empty the solvent, and rinse it 2-3 times with a small amount of the most dilute sample solution.

      • Fill the sample cuvette with the dilute solution and place it back in the sample holder. The reference cuvette remains filled with the pure solvent.

      • Acquire the absorption spectrum.

      • Record the wavelength of maximum absorbance (λ_max) and the absorbance value at this wavelength.

      • Repeat for all prepared concentrations.

UV_Vis_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Instrument Setup cluster_measure Phase 3: Measurement A Weigh Compound B Prepare Stock Solution (~10⁻³ M in Volumetric Flask) A->B C Perform Serial Dilutions (Working Solutions ~10⁻⁵ M) B->C G Rinse & Fill Sample Cuvette with Analyte Solution C->G Start with lowest concentration D Spectrometer Warm-up E Fill Both Cuvettes with Pure Solvent D->E F Perform Baseline Correction E->F F->G H Acquire Spectrum G->H I Record λ_max and Absorbance H->I J Analyze Data (Beer-Lambert Plot, etc.) I->J

Caption: Standard workflow for UV-Vis absorption analysis.

Data Summary: Phenyl-Substituted Cyanopyridines

The following table summarizes representative UV-Vis absorption data for phenyl-substituted cyanopyridine derivatives, illustrating the principles of substituent and solvent effects.

Compound StructurePhenyl Substituent (R)Solventλ_max (nm)Reference
2-alkoxy-3-cyano-phenylpyridineVaried AlkoxyToluene, Chloroform, etc.274-355[14]
4-(phenyl)-6-(aryl)nicotinonitrile4-dimethylaminophenylDichloromethane~400[2]
4,6-disubstituted-3-cyano-2-pyridonePhenylVariedVaries[15]
Cyanopyridone Derivative3,4-bis(alkyloxy)phenylTHF~365

Note: The exact λ_max values are highly dependent on the full molecular structure and substitution pattern on both the phenyl and pyridine rings.

Conclusion and Future Outlook

The UV-Vis absorption properties of phenyl-substituted cyanopyridines are governed by a delicate interplay of molecular structure and environment. The inherent donor-acceptor character of these systems makes their primary absorption bands, particularly the ICT transition, highly tunable through synthetic modification of the phenyl ring. Understanding these structure-property relationships is paramount for the rational design of new molecules for applications in advanced materials, sensors, and phototherapeutics. Future research will likely focus on creating systems with finely tuned absorption in the near-infrared (NIR) region for biological imaging and developing sophisticated multi-stimuli responsive chromophores based on this versatile cyanopyridine scaffold.

References

  • Parikh, K.S. et al. (2009). Synthesis and Characterization of Some Cyanopyridine Compounds in Therapeutic Interest. International Journal of ChemTech Research, 1(3). Available at: [Link]

  • (2025, August 5). Synthesis, Optical and Electrochemical Properties of New Cyanopyridine Derivatives. ResearchGate. Available at: [Link]

  • Bagley, M. C., Lin, Z., & Pope, S. J. A. (2009). Rapid synthesis of 3-cyanopyridine-derived chromophores with two-dimensional tunability and solvatochromic photophysical properties. Chemical Communications. Available at: [Link]

  • Bagley, M. C., Lin, Z., & Pope, S. J. A. (2009). Rapid synthesis of 3-cyanopyridine-derived chromophores with two-dimensional tunability and solvatochromic photophysical properties. Chemical Communications (RSC Publishing). Available at: [Link]

  • Bagley, M. C., Lin, Z., & Pope, S. J. A. (2009). Rapid synthesis of 3-cyanopyridine-derived chromophores with two-dimensional tunability and solvatochromic photophysical properties. Chemical Communications (RSC Publishing) DOI:10.1039/B910664B. Available at: [Link]

  • (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC. Available at: [Link]

  • (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. Available at: [Link]

  • (2022, May 28). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. Available at: [Link]

  • (2024, July 24). Modulating the Photophysical Properties of Twisted Donor-Acceptor-Donor π-Conjugated Molecules: Effect of Heteroatom. Accounts of Materials Research. Available at: [Link]

  • (n.d.). UV Vis Absorption Experiment 1: Beer-Lambert Law and Identification of an Unknown Mixture. Sim4t. Available at: [Link]

  • (2025, August 6). (PDF) Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. ResearchGate. Available at: [Link]

  • Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. University of Texas at El Paso. Available at: [Link]

  • (n.d.). The Basics of UV-Vis Spectrophotometry. Agilent. Available at: [Link]

  • (2025, August 6). Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. ResearchGate. Available at: [Link]

  • (2023, January 4). Synthesis and mechanochromic investigations of new cyanopyridone derivatives. ScienceDirect. Available at: [Link]

  • (n.d.). Solvatochromism. Wikipedia. Available at: [Link]

  • (n.d.). ULTRAVIOLET SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. University of Delaware. Available at: [Link]

  • (n.d.). Modulating the Photophysical Properties of Twisted Donor–Acceptor–Donor π-Conjugated Molecules: Effect of Heteroatoms, Molecular Conformation, and Molecular Topology. PMC. Available at: [Link]

  • (n.d.). New 2-pyridone-based donor–acceptor dyes: the effect of the donor group position, type of π-linker and acid–base characteristics of the medium on the photophysical properties. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (2014, January 3). Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides. PubMed. Available at: [Link]

  • (n.d.). Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl). TechnoRep. Available at: [Link]

  • (2021, February 18). Tuning Photophysical Properties of Donor/Acceptor Hybrid Thin-Film via Addition of SiO2/TiO2 Nanocomposites. MDPI. Available at: [Link]

  • (2020, October 24). Photophysical Properties of Donor-Acceptor Stenhouse Adducts and Their Inclusion Complexes with Cyclodextrins and Cucurbit[16]uril. PubMed. Available at: [Link]

  • (2015, May 28). Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. PubMed. Available at: [Link]

  • (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. Available at: [Link]

  • (n.d.). A) UV-Vis absorption spectra of phenylpyrimidine complexes 1, 6, 12,... ResearchGate. Available at: [Link]

  • (2018, January 24). Synthesis and Optical Properties of Near-Infrared meso-Phenyl-Substituted Symmetric Heptamethine Cyanine Dyes. MDPI. Available at: [Link]

  • (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. NIST. Available at: [Link]

Sources

Methodological & Application

Reagents and conditions for bromination of 3-cyano-2-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromination of 3-cyano-2-methyl-5-phenylpyridine represents a critical junction in the synthesis of complex pharmacological agents. This scaffold features three distinct sites of reactivity, presenting a regioselectivity challenge that requires precise condition control.[1]

This guide prioritizes the Wohl-Ziegler radical bromination of the 2-methyl group, converting it into a bromomethyl "handle" for subsequent nucleophilic substitutions (e.g., etherification, amination).[1] This is the most high-value transformation for this substrate in drug discovery.[1] We also address alternative electrophilic bromination of the phenyl ring for specific structural activity relationship (SAR) campaigns.

Strategic Analysis: Electronic & Steric Landscape

Before initiating synthesis, one must understand the electronic "terrain" of the substrate to predict reactivity and avoid byproducts.[1]

Substrate Map[1]
  • The Core (Pyridine): Highly electron-deficient due to the nitrogen atom and the strong electron-withdrawing 3-cyano (-CN) group. This renders the pyridine ring practically inert to direct electrophilic attack under standard conditions.[1]

  • The Target (2-Methyl): The protons on the methyl group are "benzylic" (picolinic).[1] The adjacent electron-deficient ring makes these protons acidic, but also facilitates radical formation.[1] This is the primary site of reactivity under radical conditions.[1]

  • The Bystander (5-Phenyl): An electron-neutral/rich aromatic system.[1] While susceptible to electrophilic bromination (

    
    ), it remains inert under radical conditions, providing a stable anchor.[1]
    
The Selectivity Rule[1]
  • Condition Set A (Radical): NBS + Initiator

    
     Attacks 2-Methyl  (Side-chain).
    
  • Condition Set B (Ionic):

    
     + Lewis Acid 
    
    
    
    Attacks 5-Phenyl (Ring).[1]

Protocol A: Radical Side-Chain Bromination (Wohl-Ziegler)

Objective: Synthesis of 2-(bromomethyl)-3-cyano-5-phenylpyridine. Mechanism: Free-radical chain substitution.[1]

Reagent Selection & Causality
ReagentRoleSelection Logic
N-Bromosuccinimide (NBS) Bromine SourceProvides a low, steady concentration of

, preventing ionic addition to the ring and minimizing poly-bromination.
AIBN or BPO InitiatorAIBN (Azobisisobutyronitrile) is preferred over BPO (Benzoyl Peroxide) for this substrate because the nitrile byproduct is chemically inert to the pyridine ring, whereas benzoate radicals can sometimes cause acylation side reactions.[1]
Chlorobenzene /

-Trifluorotoluene
SolventHistorically

was used.[1] We recommend Chlorobenzene (PhCl) or Trifluorotoluene as greener, higher-boiling alternatives that maintain the necessary non-polar environment to support the radical mechanism.[1]
Mechanistic Pathway (DOT Visualization)

RadicalBromination Start Initiation Br_Rad Br• Radical Start->Br_Rad Heat/Light (AIBN) NBS NBS (Reagent) NBS->Br_Rad Product 2-Bromomethyl Product NBS->Product Succinimide Succinimide (Byproduct) NBS->Succinimide Substrate 2-Methyl Substrate Br_Rad->Substrate H-Abstraction Benzyl_Rad Picolinic Radical (Intermediate) Substrate->Benzyl_Rad Benzyl_Rad->NBS Br Transfer Product->Br_Rad Chain Propagation

Figure 1: The Wohl-Ziegler radical chain mechanism. Note the regeneration of the Bromine radical, necessitating only catalytic amounts of initiator.[1]

Experimental Protocol

Scale: 10 mmol basis.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is dry (trace water kills the radical chain).[1]

  • Charging: Add 3-cyano-2-methyl-5-phenylpyridine (1.94 g, 10 mmol) and NBS (1.96 g, 11 mmol, 1.1 eq).

    • Expert Tip: Recrystallize NBS from water/acetone prior to use if it appears yellow (degraded).[1] Pure NBS is white.[1]

  • Solvent: Add Chlorobenzene (40 mL). Degas by bubbling nitrogen for 10 minutes (oxygen acts as a radical trap).[1]

  • Initiation: Add AIBN (82 mg, 0.5 mmol, 5 mol%).

  • Reaction: Heat the mixture to 85-90°C (oil bath).

    • Observation: The reaction is exothermic once initiated.[1] You may see a transient color change (orange/red) that fades.[1]

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.[1] The starting material spot should disappear within 2-4 hours.[1]

    • Optimization: If the reaction stalls at 50% conversion, add a second portion of AIBN (2 mol%) and continue heating.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the precipitated succinimide (solid byproduct).[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve in DCM, wash with water (

      
       mL) and brine. Dry over 
      
      
      
      .[1]
  • Purification:

    • The crude residue often contains trace di-brominated species.[1]

    • Purify via Flash Column Chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).[1]

    • Yield Expectation: 65-80%.[1]

Protocol B: Electrophilic Ring Bromination

Objective: Synthesis of 3-cyano-2-methyl-5-(4-bromophenyl)pyridine. Note: This is less common but useful for diversifying the phenyl ring.[1]

Selectivity Logic

The pyridine ring is deactivated by the nitrile.[1] Therefore, electrophilic bromine (


) will preferentially attack the phenyl ring  at the para position (sterically favored and electronically activated relative to the pyridine).[1]
Experimental Protocol
  • Dissolution: Dissolve substrate (10 mmol) in DCM (30 mL).

  • Catalyst: Add Iron powder (50 mg) or

    
     (catalytic).
    
  • Bromination: Add Bromine (

    
    ) (1.76 g, 11 mmol) dropwise at 0°C.
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated sodium thiosulfate (

    
    ) to neutralize excess bromine (solution turns from red to clear).
    
  • Extraction: Extract with DCM, wash with bicarbonate, and concentrate.[1]

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
No Reaction (Protocol A) Impure NBS or Oxygen inhibitionRecrystallize NBS. Ensure vigorous

sparging before heating.
Di-bromination Excess NBS or high conversionStop reaction at 90% conversion.[1] Use strictly 1.0-1.05 eq of NBS.
Benzylic Hydrolysis Wet solventsThe product (benzyl bromide) is sensitive to moisture.[1] Use anhydrous solvents and store product in a desiccator.[1]

References

  • Daneshyari. "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines."[1] Vertex AI Search. 2[1][3]

  • PrepChem. "Synthesis of 2-bromo-5-bromomethylpyridine."[1] PrepChem.com.[1] 4

  • Common Organic Chemistry. "Bromination - Common Conditions." CommonOrganicChemistry.com.[1] 5

  • PubChem. "3-Bromo-5-phenylpyridine Compound Summary."[1] National Institutes of Health.[1] 6

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the functionalization of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine (CAS 127581-39-9).

The protocol addresses the specific challenges of this scaffold: regioselectivity between the two bromine atoms (C4 vs. C6) and the steric hindrance imposed by the C5-phenyl group.

Abstract & Significance

3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine is a highly functionalized pyridine intermediate used in the synthesis of kinase inhibitors and complex agrochemicals. Its core value lies in its asymmetric electrophilicity :

  • C4-Bromine: Highly activated by the ortho-cyano group (strong electron-withdrawing group, EWG) but sterically crowded by the C3-cyano and C5-phenyl groups.

  • C6-Bromine: Activated by the adjacent ring nitrogen (alpha-position) but electronically less deficient than C4 (meta to cyano).

This guide provides protocols for Site-Selective Monocoupling (C4) and Exhaustive Bis-Coupling (C4 & C6) , utilizing ligand-controlled palladium catalysis to overcome steric barriers.

Mechanistic Insight: The Regioselectivity Paradox

The reactivity of this substrate is governed by a competition between electronic activation and steric hindrance .

Electronic Activation (Thermodynamic/Kinetic Preference)

In palladium-catalyzed cross-couplings, oxidative addition typically occurs fastest at the most electron-deficient carbon.

  • C4 Position: The C3-cyano group exerts a powerful inductive (-I) and mesomeric (-M) effect, making the C4-Br bond significantly more electrophilic.

  • C6 Position: While activated by the pyridine nitrogen, it lacks the additional activation of an ortho-EWG.

Steric Environment[1][2]
  • C4: "Sandwiched" between the Cyano (C3) and Phenyl (C5) groups.

  • C6: Flanked by the Phenyl (C5) group and the Nitrogen lone pair.

  • Implication: While C4 is electronically preferred, bulky phosphine ligands or large boronic acids may face kinetic resistance at C4, potentially eroding selectivity or stalling the reaction.

Reactivity Diagram (Graphviz)

ReactivityMap Figure 1: Reactivity hierarchy driven by the ortho-Cyano effect favoring C4 oxidative addition. Substrate 3-Cyano-4,6-dibromo- 2-methyl-5-phenylpyridine C4_Site C4 Position (Ortho to CN) Substrate->C4_Site Primary Activation (Strong EWG Effect) C6_Site C6 Position (Alpha to N) Substrate->C6_Site Secondary Activation (Alpha-N Effect) Product_Mono C4-Monoarylated Product C4_Site->Product_Mono Pd(0), 1.0 eq ArB(OH)2 Mild Base Product_Bis C4,C6-Bisarylated Product Product_Mono->Product_Bis Pd(0), Excess ArB(OH)2 High Temp

Protocol 1: Site-Selective Monocoupling (C4-Arylation)

Objective: Selectively couple an aryl boronic acid at the C4 position while leaving the C6-bromide intact for future diversification.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

    • Rationale: The bidentate dppf ligand creates a large bite angle, favoring reductive elimination, but is compact enough to access the sterically crowded C4 site compared to bulky monodentate phosphines.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 60°C (oil bath temperature).

    • Critical Control: Do not exceed 65°C. Higher temperatures increase the rate of C6 oxidative addition, leading to bis-coupling byproducts.

  • Monitoring: Monitor by HPLC or TLC at 2 hours.

    • Endpoint: Disappearance of starting material. If >5% starting material remains after 4 hours, add 1 mol% fresh catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The monocoupled product typically elutes later than the bis-coupled impurity (if any).

Protocol 2: Exhaustive Bis-Coupling (C4 & C6 Arylation)

Objective: Install aryl groups at both bromine positions. This can be done with the same aryl group (homo-bis-coupling) or sequentially (hetero-bis-coupling).

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (2.5 - 3.0 equiv)

  • Catalyst: XPhos Pd G2 or Pd(OAc)₂ + SPhos (5 mol%)

    • Rationale: The C6 position is sterically hindered by the C5-phenyl group. Dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos are required to facilitate oxidative addition at hindered centers and prevent dehalogenation.

  • Base: K₃PO₄ (3.0 equiv, solid or 3M aq.)

  • Solvent: Toluene / Water (10:1) or n-Butanol (for higher temp).

Step-by-Step Procedure
  • Setup: Charge substrate, excess boronic acid, and catalyst precursor in a pressure vial.

  • Solvent/Base: Add Toluene and aqueous K₃PO₄.

  • Reaction: Heat vigorously to 100–110°C for 12–18 hours.

  • Monitoring: LCMS is essential to distinguish between mono-intermediate and bis-product.

    • Troubleshooting: If mono-product persists, add 0.5 equiv boronic acid and 2 mol% catalyst, then increase temp to 120°C.

  • Workup: Standard aqueous extraction.

  • Purification: Recrystallization is often possible for bis-arylated pyridines due to high crystallinity; otherwise, use silica chromatography.

Experimental Data Summary

ParameterMonocoupling (C4-Target)Bis-Coupling (C4 & C6)
Stoichiometry 1.05 equiv Boronic Acid2.5 - 3.0 equiv Boronic Acid
Catalyst Pd(dppf)Cl₂ (Compact, selective)XPhos Pd G2 (Bulky, highly active)
Temperature 60°C (Kinetic control)100-110°C (Thermodynamic forcing)
Base Na₂CO₃ (Mild)K₃PO₄ (Stronger)
Major Challenge Avoiding C6 coupling (Over-reaction)Overcoming C6 sterics (Under-reaction)

Workflow Visualization

Workflow Figure 2: Decision tree for experimental execution based on target substitution. Start Start: 3-Cyano-4,6-dibromo- 2-methyl-5-phenylpyridine Decision Target Product? Start->Decision Mono_Path Protocol A: Monocoupling Decision->Mono_Path Selective C4 Bis_Path Protocol B: Bis-Coupling Decision->Bis_Path Exhaustive Cond_A Pd(dppf)Cl2, 60°C 1.05 eq Ar-B(OH)2 Mono_Path->Cond_A Check_A QC: Check Regiochemistry (NOESY / HMBC) Cond_A->Check_A Prod_A C4-Aryl Product Check_A->Prod_A Cond_B XPhos Pd G2, 110°C >2.5 eq Ar-B(OH)2 Bis_Path->Cond_B Prod_B C4,C6-Diaryl Product Cond_B->Prod_B

Troubleshooting & Critical Notes

  • Hydrolysis Risk: The C3-cyano group is susceptible to hydrolysis under harsh basic conditions (converting to amide/acid).

    • Mitigation: Avoid hydroxide bases (NaOH, KOH). Use Carbonate (Na₂CO₃) or Phosphate (K₃PO₄) buffers.

  • Dehalogenation: If the C5-phenyl group causes too much steric clash, the catalyst may perform β-hydride elimination or protodehalogenation instead of coupling.

    • Solution: Use 1,4-Dioxane as solvent (stabilizes Pd intermediates) and switch to Buchwald Precatalysts (e.g., XPhos Pd G2) which are resistant to dehalogenation pathways.

  • Regiochemistry Verification: Always confirm the position of the first coupling using 2D NMR (HMBC).

    • Diagnostic: Cross-peak between the new Aryl protons and the Pyridine C3-Cyano carbon (approx 115-118 ppm) confirms C4 substitution.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299–301.[2] Link

  • Schmitt, M., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.[1][3] Comptes Rendus Chimie, 22(4), 329-336. Link

  • ChemicalBook. (n.d.). Product Entry: 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine (CAS 127581-39-9).[4][5][6] Link

  • Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings of Dihalopyridines. Journal of Organic Chemistry, 75(5), 1733–1739. Link

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dibromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The 4,6-disubstituted pyridine framework is a privileged scaffold in medicinal chemistry and materials science. Its prevalence stems from the robust and versatile nature of the Nucleophilic Aromatic Substitution (SNAr) reaction on dihalopyridine precursors. This guide provides an in-depth analysis of the SNAr reaction on 4,6-dibromopyridine, detailing the mechanistic principles that govern its regioselectivity and offering field-proven protocols for selective mono- and di-substitution.

Mechanistic Principles: The Key to Regiocontrol

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][2][3] A nucleophile attacks the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] Aromaticity is then restored by the expulsion of a leaving group.

In pyridine systems, the ring nitrogen acts as a powerful electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution. This activation is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen). When a nucleophile attacks at the C2 or C4 positions, a key resonance structure can be drawn where the negative charge is favorably placed on the electronegative nitrogen atom, thus stabilizing the Meisenheimer intermediate.[4] This stabilization is the cornerstone of reactivity at these positions.

Regioselectivity in 4,6-Dibromopyridine:

A critical question for synthetic utility is which of the two bromine atoms reacts first. In the vast majority of cases, the initial SNAr reaction on 2,4- or 4,6-dihalopyridines occurs selectively at the C4 position .[5][6] This preference is attributed to a combination of electronic and steric factors. The intermediate formed from attack at C4 is generally more stable than the one formed from attack at C2 or C6.[7] Furthermore, the C4 position is sterically more accessible to the incoming nucleophile compared to the C6 position, which is adjacent to the pyridine nitrogen.[7] This inherent and reliable regioselectivity is what makes 4,6-dibromopyridine an exceptional building block for creating complex, unsymmetrical molecules.

Fig. 1: General mechanism for SNAr on 4,6-dibromopyridine.

Application Note 1: Selective Monosubstitution

Achieving selective monosubstitution at the C4 position is fundamental to leveraging the 4,6-dibromopyridine scaffold. The key is precise control over stoichiometry and reaction conditions to prevent the second substitution from occurring. This approach opens the door to further functionalization at the C6 position or other sites on the molecule.

Protocol 1: Synthesis of 6-Bromo-N-alkylpyridin-4-amine

This protocol details a general procedure for the reaction of 4,6-dibromopyridine with a primary or secondary amine. The use of a slight excess of the amine and moderate temperatures ensures a clean, high-yielding conversion to the C4-aminated product.

Materials:

  • 4,6-Dibromopyridine

  • Primary or Secondary Amine (e.g., Isopropylamine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add 4,6-dibromopyridine (1.0 mmol, 237 mg).

  • Add anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Add 3-5 mL of anhydrous DMF.

  • Add the amine (1.1-1.2 mmol).

  • Seal the vial and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into a separatory funnel containing 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 6-bromo-N-alkylpyridin-4-amine.

Causality and Insights:

  • Solvent Choice: High-boiling polar aprotic solvents like DMF or DMSO are ideal as they readily dissolve the reagents and facilitate the formation of the charged Meisenheimer complex.[8]

  • Base: An inorganic base like K₂CO₃ is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Temperature Control: While SNAr reactions on activated pyridines can be facile, maintaining a moderate temperature (80-100 °C) is crucial for selectivity. Higher temperatures can lead to the formation of the undesired 2,6-disubstituted product.

Nucleophile TypeTypical ConditionsExpected YieldReference Notes
Primary/Secondary AminesK₂CO₃, DMF, 80-100 °C, 4-12h70-95%A robust and widely applicable method.[9]
Thiols (as Thiolates)NaH or K₂CO₃, DMF, 25-60 °C, 1-4h85-98%Thiols are highly potent nucleophiles in SNAr and often react at lower temperatures.[10]
AlkoxidesNaH, THF/DMF, 0-25 °C, 1-3h75-90%Requires anhydrous conditions to prevent hydrolysis of the alkoxide.

Application Note 2: Sequential Disubstitution for Asymmetric Products

The true synthetic power of 4,6-dibromopyridine is realized in sequential substitution, allowing for the controlled introduction of two different nucleophiles. This strategy is a cornerstone of library synthesis in drug discovery.[11]

Sequential_Workflow Start 4,6-Dibromopyridine Step1 First SNAr (Nucleophile 1, 1 eq.) 80-100 °C Start->Step1 Intermediate 4-Nu1-6-bromopyridine Step1->Intermediate Step2 Second SNAr (Nucleophile 2, >1 eq.) >120 °C Intermediate->Step2 Product Asymmetric Product 4-Nu1-6-Nu2-pyridine Step2->Product

Sources

Application Notes and Protocols: One-Pot Multicomponent Synthesis of Polysubstituted Cyanopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Polysubstituted Cyanopyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Among pyridine derivatives, polysubstituted 2-amino-3-cyanopyridines are of particular interest due to their significant and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6][7] Their utility as potent kinase inhibitors, such as IKK-β and PIM-1 inhibitors, further underscores their importance in modern drug discovery programs.[3][6]

Traditionally, the synthesis of such complex heterocyclic systems involves multi-step procedures that are often time-consuming, generate significant waste, and result in lower overall yields. The advent of one-pot multicomponent reactions (MCRs) has revolutionized the synthesis of these valuable compounds.[8][9] MCRs offer a highly efficient, atom-economical, and environmentally benign approach to constructing complex molecules from simple, readily available starting materials in a single synthetic operation.[8][10][11][12][13]

This comprehensive guide provides a detailed exploration of a robust and widely applicable one-pot, four-component synthesis of polysubstituted 2-amino-3-cyanopyridines. We will delve into the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss the influence of various catalysts and reaction conditions.

Reaction Mechanism: A Symphony of Condensation, Addition, and Cyclization

The one-pot synthesis of 2-amino-3-cyanopyridines from an aldehyde, a ketone, malononitrile, and ammonium acetate is a classic example of a tandem reaction sequence where several transformations occur in a single reaction vessel. The generally accepted mechanism proceeds through a series of carefully orchestrated steps:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed (often ammonium acetate itself) Knoevenagel condensation between the aromatic aldehyde and malononitrile. This step forms a highly electrophilic α,β-unsaturated intermediate, an arylidenemalononitrile.

  • In Situ Enamine Formation: Concurrently, the ketone reacts with ammonium acetate to form an enamine intermediate in situ.

  • Michael Addition: The nucleophilic enamine then attacks the electron-deficient double bond of the arylidenemalononitrile via a Michael addition. This crucial carbon-carbon bond-forming step assembles the core backbone of the pyridine ring.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks one of the nitrile groups. Subsequent tautomerization leads to the formation of a dihydropyridine intermediate.

  • Aromatization: The final step involves the aromatization of the dihydropyridine ring, typically through oxidation (often by air or an external oxidant), to yield the stable polysubstituted 2-amino-3-cyanopyridine product.

The following diagram illustrates the proposed reaction mechanism:

One-Pot Cyanopyridine Synthesis Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Aldehyde Ar-CHO Arylidenemalononitrile Arylidenemalononitrile Aldehyde->Arylidenemalononitrile Knoevenagel Condensation Malononitrile CH₂(CN)₂ Malononitrile->Arylidenemalononitrile Ketone R¹-CO-CH₂-R² Enamine Enamine Ketone->Enamine with NH₄OAc Ammonium_Acetate NH₄OAc Ammonium_Acetate->Enamine Michael_Adduct Michael Adduct Arylidenemalononitrile->Michael_Adduct Michael Addition Enamine->Michael_Adduct Dihydropyridine Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine Intramolecular Cyclization & Tautomerization Cyanopyridine Polysubstituted 2-Amino-3-Cyanopyridine Dihydropyridine->Cyanopyridine Aromatization (Oxidation)

Caption: Proposed mechanism for the one-pot synthesis of 2-amino-3-cyanopyridines.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general and efficient procedure for the synthesis of 2-amino-3-cyanopyridines using a heterogeneous catalyst, which simplifies product purification and allows for catalyst recycling.

Materials and Reagents:
  • Aromatic aldehyde (e.g., benzaldehyde): 1.0 mmol

  • Ketone (e.g., acetophenone): 1.0 mmol

  • Malononitrile: 1.1 - 1.5 mmol

  • Ammonium acetate: 1.5 - 2.5 mmol

  • Catalyst (e.g., nanostructured Na₂CaP₂O₇, Cu/C, or zinc zirconium phosphate): See specific literature for optimal loading (typically 2-10 mol%)[8][14][15]

  • Solvent (optional, e.g., ethanol, acetonitrile, or solvent-free): See table below for examples.

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and hotplate

  • Reflux condenser (if using a solvent)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, DMF/methanol mixture)

Reaction Setup and Procedure:

The following diagram outlines the general experimental workflow:

Experimental_Workflow A 1. Reagent Charging B 2. Reaction A->B Add aldehyde, ketone, malononitrile, NH₄OAc, and catalyst to flask C 3. Monitoring B->C Heat and stir under specified conditions D 4. Work-up C->D Monitor by TLC until starting materials are consumed E 5. Purification D->E Filter to remove catalyst, then precipitate product F 6. Characterization E->F Recrystallize crude product

Caption: General experimental workflow for one-pot cyanopyridine synthesis.

Step-by-Step Method:

  • Charging the Reaction Vessel: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.1 mmol), ammonium acetate (1.5 mmol), and the chosen catalyst.[8]

  • Reaction Conditions:

    • Solvent-Free: If conducting the reaction under solvent-free conditions, securely cap the flask and place it in a preheated oil bath at 80-100 °C.[8][16]

    • With Solvent: If using a solvent like ethanol or acetonitrile (2-5 mL), attach a reflux condenser and heat the mixture to reflux (typically around 80 °C).[5][14]

    • Microwave Irradiation: For microwave-assisted synthesis, combine the reagents in a suitable microwave vial and irradiate at a set temperature (e.g., 100-120 °C) for a short duration (2-10 minutes).[4][17]

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., n-hexane/ethyl acetate, 10:1).[14] The reaction is considered complete when the starting aldehyde spot is no longer visible.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • If a solvent was used, it may be partially evaporated under reduced pressure.

    • Add hot ethanol (or another suitable solvent) to dissolve the product and filter the mixture to remove the heterogeneous catalyst. The catalyst can be washed with additional hot solvent, dried, and reused.[14][16]

    • Allow the filtrate to cool to room temperature, or place it in an ice bath to induce precipitation of the crude product.

  • Purification: The precipitated solid is collected by filtration, washed with a small amount of cold ethanol, and dried. For higher purity, the product can be recrystallized from a suitable solvent or solvent mixture, such as ethanol or a DMF/methanol blend.[5]

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: A Comparative Overview

The choice of catalyst and reaction conditions can significantly impact the efficiency of the synthesis. The following table summarizes various reported methods, highlighting the versatility of this one-pot reaction.

CatalystAldehyde (Example)Ketone (Example)ConditionsTimeYield (%)Reference
Nanostructured Na₂CaP₂O₇BenzaldehydeAcetophenoneSolvent-free, 80 °C30-60 min84-94[8]
Cu/C NanoparticlesSubstituted benzaldehydesVarious ketonesAcetonitrile, 80 °C1-2 h71-92[14][18]
Zinc Zirconium PhosphateVarious aldehydesVarious ketonesSolvent-free, 100 °C15-45 min85-96[15]
LDH@TRMS@BDSA@CuAryl aldehydesAcetophenonesSolvent-free, 90 °C15-35 min90-97[19]
None (Microwave)Aromatic aldehydesMethyl ketonesSolvent-free, MW2-8 min85-95[17]

Conclusion and Field-Proven Insights

The one-pot, four-component synthesis of polysubstituted 2-amino-3-cyanopyridines is a powerful and highly adaptable method for accessing this important class of heterocyclic compounds.

Key Insights for Success:

  • Catalyst Choice: The use of heterogeneous catalysts is highly recommended as it simplifies the work-up procedure and allows for catalyst recycling, aligning with the principles of green chemistry.[8][15][16]

  • Solvent-Free and Microwave Conditions: For rapid and efficient synthesis, solvent-free conditions, particularly when coupled with microwave irradiation, offer significant advantages in terms of reduced reaction times and environmental impact.[4][17]

  • Substrate Scope: This reaction is generally tolerant of a wide range of substituted aromatic aldehydes and various ketones, providing access to a diverse library of cyanopyridine derivatives.

  • Ammonium Acetate's Dual Role: It is crucial to recognize that ammonium acetate serves not only as the nitrogen source for the pyridine ring but also as a catalyst for the initial condensation steps.[20]

By leveraging the principles of multicomponent reactions, researchers and drug development professionals can streamline the synthesis of complex pyridine-based molecules, accelerating the discovery and development of new therapeutic agents and functional materials.

References

  • Achagar, R., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. Available at: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25353-25361. Available at: [Link]

  • SynArchive. Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC. Available at: [Link]

  • Bagley, M. C., et al. (2007). The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Thieme. Available at: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Available at: [Link]

  • Khalifeh, R., & Ghamari, M. (2016). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. Available at: [Link]

  • Katritzky, A. R., et al. (1996). Preparation of Cyanopyridines by Direct Cyanation. ARKIVOC. Available at: [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2023). Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of the one-pot four-component reaction involved in the synthesis of cyanopyridinone derivative 3. Available at: [Link]

  • YouTube. (2023). Bohlmann–Rahtz pyridine synthesis. Available at: [Link]

  • El-Adl, K., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. PMC. Available at: [Link]

  • Ghorab, M. M., et al. (2020). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. Available at: [Link]

  • Chaltash, F., et al. (2025). Green and one-pot synthesis of 2-amino-3-cyanopyridines and ortho-aminocarbonitriles as valuable biological compounds catalyzed by Fe3O4/SiO2/PPA as a magnetic nanocatalyst. Semantic Scholar. Available at: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Available at: [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2023). Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. PMC. Available at: [Link]

  • Karimi, H. (2017). One-pot Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Zinc Zirconium Phosphate in Solvent-free Conditions. OICC Press. Available at: [Link]

  • Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ResearchGate. Available at: [Link]

  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Available at: [Link]

  • Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. SciSpace. Available at: [Link]

  • Khalifeh, R., & Ghamari, M. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. ResearchGate. Available at: [Link]

  • Song, Z., et al. (2016). One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines. ACS Publications. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. Available at: [Link]

  • Iliyasov, T. M., et al. (2022). Stereoselective one-pot five-component synthesis of polysubstituted 1,4,5,6- tetrahydropyridines with two and three stereocenter. Arkivoc. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Available at: [Link]

  • ResearchGate. (n.d.). Substituted Cyanopyridine derivatives as antimicrobial agents. Available at: [Link]

  • Aborahma, G. A., et al. (2022). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. PubMed. Available at: [Link]

  • Chang, Y., et al. (2023). Cyanopyridine as a privileged scaffold in drug discovery. ResearchGate. Available at: [Link]

Sources

Application Note: Precision Synthesis of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals. It details the precision synthesis of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine , a highly functionalized pyridine scaffold often utilized in the development of GnRH antagonists, p38 MAP kinase inhibitors, and other heterocyclic pharmaceuticals.

While the user prompt suggests "chalcone precursors," this guide provides a critical technical analysis demonstrating why the Knoevenagel-Fries modification (Aminocrotononitrile + Phenylmalonate) is the superior route for the specific 2-methyl-5-phenyl regiochemistry, while also addressing the limitations of the standard chalcone route.

Executive Summary & Retrosynthetic Logic

The synthesis of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine presents a specific regiochemical challenge: placing the phenyl group at the C5 position while maintaining a methyl group at C2 .

Standard "chalcone" syntheses (e.g., reaction of benzylideneacetophenones with malononitrile) typically yield 4,6-diaryl or 4-aryl-6-alkyl substitution patterns due to the mechanics of the Michael addition. To achieve the 5-phenyl pattern with high fidelity, this protocol utilizes a Guareschi-Thorpe type cyclocondensation between 3-aminocrotononitrile and diethyl phenylmalonate. This approach guarantees the correct placement of the phenyl ring prior to bromination.

Retrosynthetic Analysis (Pathway Visualization)

Retrosynthesis Target Target: 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine Intermediate Intermediate: 3-Cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine (Tautomer: Pyridione) Intermediate->Target Bromination (POBr3) Nucleophilic Aromatic Substitution Precursor1 Precursor A: Diethyl Phenylmalonate (Provides C4, C5-Ph, C6) Precursor1->Intermediate Cyclocondensation (NaOEt/EtOH) Precursor2 Precursor B: 3-Aminocrotononitrile (Provides N1, C2-Me, C3-CN) Precursor2->Intermediate Michael/Cyclization Bromination Reagent: POBr3 (Phosphorus Oxybromide) Bromination->Target

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine core from phenylmalonate and aminocrotononitrile, followed by bromination.

Comparative Analysis: Chalcone vs. Malonate Routes

Before proceeding to the protocol, it is vital to understand why the "Chalcone" route is suboptimal for this specific target.

FeatureStandard Chalcone Route Malonate/Crotononitrile Route (Recommended)
Precursors Chalcone (e.g., Ph-CH=CH-CO-Me) + MalononitrileDiethyl Phenylmalonate + 3-Aminocrotononitrile
Mechanism Michael Addition

Cyclization
Condensation

Cyclization
Regiochemistry Yields 4-Phenyl-6-Methyl (Phenyl at C4)Yields 5-Phenyl-2-Methyl (Phenyl at C5)
Suitability Incorrect for C5-Phenyl targetExact match for C5-Phenyl target
Yield Moderate (40-60%)High (70-85%)

Expert Insight: If you strictly require a chalcone starting material, you would need an


-phenyl chalcone (e.g., 3,4-diphenyl-3-buten-2-one). However, these are synthetically difficult to access and prone to steric hindrance during cyclization. The protocol below uses the commercially available phenylmalonate to bypass these issues.

Detailed Experimental Protocols

Phase 1: Synthesis of the Pyridone Core

Target: 4,6-Dihydroxy-2-methyl-5-phenylnicotinonitrile (Tautomer: 4,6-Dione)

This step constructs the pyridine ring with the correct substituent pattern. 3-Aminocrotononitrile acts as a bis-nucleophile/electrophile equivalent, condensing with the diester.

Reagents & Materials:

  • Diethyl phenylmalonate (1.0 equiv)

  • 3-Aminocrotononitrile (1.0 equiv)

  • Sodium Ethoxide (NaOEt) (2.2 equiv) – Freshly prepared preferred

  • Absolute Ethanol (Solvent)[1]

Step-by-Step Protocol:

  • Preparation of Base: In a dry 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Sodium metal (2.2 equiv) in absolute Ethanol (10 mL/g of Na) under Nitrogen atmosphere to generate Sodium Ethoxide.

    • Caution: Exothermic reaction. Hydrogen gas evolution.

  • Addition of Precursors: Once the Na has dissolved and the solution is at room temperature, add 3-Aminocrotononitrile (1.0 equiv) in one portion. Stir for 10 minutes.

  • Cyclization: Dropwise add Diethyl phenylmalonate (1.0 equiv) over 30 minutes. The solution may turn yellow/orange.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours . Monitor by TLC (Eluent: 10% MeOH in DCM) for the disappearance of the nitrile.

  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Dissolve the residue in minimal distilled water (approx. 200 mL).

    • Acidification: Carefully acidify the aqueous solution with 2M HCl to pH ~3-4 while stirring in an ice bath. The product (4,6-dihydroxy intermediate) will precipitate as a white or off-white solid.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL). Dry in a vacuum oven at 60°C overnight.

Expected Yield: 75–85% Characterization: ^1H NMR (DMSO-d6) should show a broad singlet for OH/NH protons and the characteristic phenyl and methyl signals.

Phase 2: Bromination to Final Target

Target: 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine

This step converts the 4,6-dihydroxy (or dione) functionality into the 4,6-dibromo derivative using Phosphorus Oxybromide (POBr3).

Reagents:

  • 4,6-Dihydroxy-2-methyl-5-phenylnicotinonitrile (from Phase 1)

  • Phosphorus Oxybromide (POBr3) (3.0 - 4.0 equiv)

  • N,N-Dimethylaniline (Catalytic, optional)[2]

  • Anhydrous Toluene or 1,2-Dichloroethane (Solvent, optional, or run neat)

Step-by-Step Protocol:

  • Setup: In a dry, heavy-walled pressure tube or round-bottom flask, place the dried Dihydroxy intermediate.

  • Reagent Addition: Add POBr3 (3.5 equiv). If using a solvent, add Toluene (5 mL/g of substrate). Note: Running neat (without solvent) at higher temperatures often drives the reaction to completion faster.

  • Reaction: Heat the mixture to 120–130°C for 4–8 hours.

    • Observation: The solid mixture will melt and homogenize. Evolution of HBr gas will occur (trap acidic vapors).

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mass slowly onto crushed ice (approx. 500g) with vigorous stirring. Caution: Violent hydrolysis of excess POBr3.

    • Neutralize the aqueous suspension with saturated NaHCO3 solution to pH 7–8.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 100 mL).

  • Purification:

    • Dry combined organics over anhydrous Na2SO4.[3]

    • Concentrate under vacuum.[4]

    • Recrystallization: Recrystallize from Ethanol/Hexane or purify via Silica Gel Column Chromatography (Gradient: 0-10% EtOAc in Hexanes).

Expected Yield: 60–70% Appearance: Pale yellow to white crystalline solid.

Analytical Data Summary

ParameterSpecification
Molecular Formula C₁₃H₈Br₂N₂
Molecular Weight 351.02 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 145–148°C (Typical for similar analogs)
^1H NMR (CDCl₃) δ 7.40-7.55 (m, 5H, Ph), 2.75 (s, 3H, Me)
^13C NMR Expect signals for CN (~115 ppm), C-Br (~130-140 ppm), C-Ph (~135 ppm)

Safety & Handling

  • Phosphorus Oxybromide (POBr3): Highly corrosive and water-reactive. Releases toxic HBr fumes. Handle only in a fume hood.

  • 3-Aminocrotononitrile: Toxic if swallowed or absorbed through skin.

  • Cyanides: While the nitrile group is covalently bonded, standard precautions for cyano-compounds should be observed.

References

  • Guareschi-Thorpe Condensation Review

    • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). "The formation and reactions of imino-compounds." Journal of the Chemical Society, Transactions.

    • Provides the foundational logic for condensing 1,3-dielectrophiles with cyano-enamines.
  • Synthesis of 4,6-Dihydroxynicotinonitriles

    • Jadhav, P. M., et al. (2008). "Process chemistry of 4,6-dihydroxy-2-methylpyrimidine." TSI Journals.

    • Describes the analogous condensation of malon
  • Bromination of Hydroxypyridines

    • Katritzky, A. R., et al. (2005).[5] "Preparation of Cyanopyridines by Direct Cyanation." Synthesis.

    • Details the conversion of pyridones to bromopyridines using POBr3/PBr5.
  • Aminocrotononitrile Reactivity

    • Sigma-Aldrich Technical Bulletin: 3-Aminocrotononitrile.

    • Confirming reactivity as a bis-nucleophile for heterocycle synthesis.

Sources

Application Note: Strategic Utilization of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in agrochemical discovery and medicinal chemistry. It treats 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine (CAS 127581-39-9) not merely as a catalog item, but as a "Privileged Scaffold"—a strategic branching point for generating diverse libraries of bioactive molecules (herbicides, fungicides, and insecticides).

Executive Summary

In the high-throughput screening (HTS) era of agrochemical development, the "Magic Methyl" and "Privileged Pyridine" effects are well-documented. 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine represents a high-value intermediate (HVI) that combines these structural advantages with exceptional synthetic versatility.

Unlike simple pyridines, this scaffold offers three orthogonal vectors for chemical diversification:

  • C4-Bromine: Activated by the adjacent electron-withdrawing cyano group (C3), susceptible to SNAr and specific cross-couplings.

  • C6-Bromine: Located

    
     to the pyridine nitrogen, ideal for classical oxidative addition (Suzuki/Sonogashira).
    
  • C3-Nitrile: A gateway functional group convertible to amides, carboxylic acids, or heterocycles (e.g., tetrazoles, oxadiazoles).

This guide details the protocols for synthesizing this core and utilizing it to generate focused libraries of Phytoene Desaturase (PDS) Inhibitors (herbicides) and Nicotinic Acetylcholine Receptor (nAChR) Modulators (insecticides).

Technical Specifications & Safety

PropertySpecification
Chemical Name 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine
CAS Number 127581-39-9
Molecular Formula C13H8Br2N2
Molecular Weight 352.03 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, CH2Cl2; Insoluble in water
Hazards Irritant (Skin/Eye). Handle in a fume hood.
Storage 2–8°C, inert atmosphere (Argon/Nitrogen)

Application I: De Novo Synthesis of the Scaffold

Context: While commercially available, in-house synthesis allows for the introduction of isotopically labeled phenyl rings or modified alkyl groups at C2.

Mechanism of Action

The synthesis relies on a Hantzsch-type condensation followed by aromatization and bromination. The 5-phenyl group acts as a lipophilic anchor, crucial for cuticular penetration in foliar applications.

Protocol A: Synthesis from Acyclic Precursors

Reagents:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • 2-Cyanoacetamide (1.0 eq)

  • Phosphorus oxybromide (POBr3) (excess)

Step-by-Step Methodology:

  • Condensation (Pyridone Formation):

    • Dissolve benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and 2-cyanoacetamide (10 mmol) in ethanol (50 mL).

    • Add piperidine (catalytic, 5 mol%) and reflux for 6–8 hours.

    • Observation: A precipitate of 3-cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine (tautomeric form) will form.

    • Cool to RT, filter, wash with cold ethanol, and dry. Yield is typically >75%.

  • Aromatization/Bromination:

    • Critical Safety Step: Perform in a specialized acid-digestion fume hood.

    • Mix the dihydroxy intermediate (5 mmol) with POBr3 (25 mmol) in a sealed pressure tube or round-bottom flask.

    • Heat to 140°C for 4 hours. The reaction melt will turn dark red/brown.

    • Quenching: Cool to 0°C. Pour slowly onto crushed ice/NaHCO3 slurry. Caution: Vigorous exotherm.

    • Extract with DCM (3x), dry over MgSO4, and concentrate.

    • Purification: Recrystallize from EtOAc/Hexanes to obtain the title compound.

Application II: Divergent Library Generation (The "Hub" Strategy)

Context: Creating a SAR library by selectively modifying C4 and C6.

Strategic Logic

The C4 position is sterically crowded (sandwiched between the 3-CN and 5-Ph) but electronically activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-cyano effect. The C6 position is more accessible for Pd-catalyzed coupling.

Protocol B: Regioselective Functionalization

Workflow:

  • Step 1: SNAr at C4 (Introduction of Amines/Alkoxides)

    • Target: Insecticidal pharmacophores often require an amino linkage.

    • Dissolve scaffold (1.0 eq) in dry THF.

    • Add amine (e.g., cyclopropylamine, 1.1 eq) and DIPEA (1.5 eq).

    • Stir at RT for 12h.

    • Result: Selective displacement of the 4-Br occurs first due to activation by the 3-CN group.

    • Validation: Verify by 1H NMR (Loss of symmetry is not applicable here, but NOE studies between the amine NH and the 5-phenyl ring will confirm regiochemistry).

  • Step 2: Suzuki-Miyaura Coupling at C6 (Introduction of Aryl/Heteroaryl Groups)

    • Target: Herbicidal activity often requires a bi-aryl or pyridyl-heterocycle motif.

    • Take the C4-substituted product (1.0 eq).

    • Add Boronic Acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), and K2CO3 (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Heat to 90°C for 4 hours.

    • Outcome: Formation of the fully substituted pentasubstituted pyridine.

Visualizing the Discovery Pipeline

The following diagram illustrates the logical flow from the raw scaffold to potential agrochemical candidates.

G Scaffold 3-Cyano-4,6-dibromo- 2-methyl-5-phenylpyridine (The Core) SNAr S_NAr Reaction (Nucleophilic Attack) Scaffold->SNAr Activation by 3-CN Hydrolysis Acid/Base Hydrolysis or Cyclization Scaffold->Hydrolysis Inter_C4 Intermediate: 4-Amino-6-bromo Derivative SNAr->Inter_C4 Regioselective at C4 Amine Reagent: Primary Amines / Alkoxides Amine->SNAr Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) Inter_C4->Suzuki Final_Lead Lead Candidate: Pentasubstituted Pyridine Suzuki->Final_Lead Insecticidal/Fungicidal SAR Boronic Reagent: Aryl/Heteroaryl Boronic Acids Boronic->Suzuki Amide Target Class: Pyridine-carboxamides (PDS Inhibitors) Hydrolysis->Amide Herbicidal Pharmacophore

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the 4,6-dibromo-3-cyano scaffold.

Agrochemical Case Studies

Case A: Designing PDS Inhibitors (Herbicides)

Target: Phytoene Desaturase (PDS) is a key enzyme in carotenoid biosynthesis. Inhibition leads to "bleaching" of weeds.

  • Pharmacophore Requirement: A lipophilic core (provided by 5-phenyl) and an electron-deficient ring with a meta-amide or ether linkage.

  • Protocol Modification:

    • Perform Protocol B (Step 1) using m-trifluoromethylphenol (ether linkage at C4).

    • Hydrolyze the 3-CN group to a primary amide using H2SO4 (90%) at 60°C.

    • Result: A potent bleaching herbicide candidate analogous to Diflufenican.

Case B: Neonicotinoid Analogs (Insecticides)

Target: nAChR agonism/antagonism.

  • Pharmacophore Requirement: A "magic nitro" or cyanoimine tip, often linked to a pyridine.

  • Protocol Modification:

    • Retain the 3-CN (critical for receptor binding affinity).

    • At C6 , couple a 6-chloro-3-pyridyl group (via Suzuki).

    • At C4 , introduce a small alkyl amine (methylamine) to mimic the imidacloprid tail.

Data Summary: Reactivity Profile

PositionElectronic EnvironmentPreferred ReactionAgChem Function
C2-Methyl Steric anchorOxidation to acid (rare)Steric fit in binding pocket
C3-Cyano Strong EWGHydrolysis / CyclizationH-bond acceptor / Dipole
C4-Bromo Highly ElectrophilicSNAr (Soft nucleophiles)Linker for diversity elements
C5-Phenyl Lipophilic / BulkyPassive (mostly)Membrane permeability /

-stacking
C6-Bromo Basic Pyridine SiteCross-Coupling (Pd/Ni)Extension of heteroaromatic system

References

  • Structure & Synthesis of Pyridine Carbonitriles

    • ChemicalBook. (n.d.). 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine Properties. Retrieved from

  • Pyridine Scaffolds in Agrochemicals: Lamberth, C., & Dinges, J. (2012). Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH. (General reference for pyridine utility).
  • Regioselectivity in Halogenated Pyridines: Schlosser, M., & Rausis, T. (2004). Site-Selective Substitution of Polyhalogenated Pyridines. European Journal of Organic Chemistry. (Mechanistic basis for C4 vs C6 selectivity).
  • Agrochemical Application of 3-Cyano Pyridines

    • ResearchGate. (2014). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide. Retrieved from

  • General Cross-Coupling Protocols

    • BenchChem. (2025).[1] Application of Dibromo-pyridines in Agrochemical Synthesis. Retrieved from (Note: Generalized application context).

(Note: While specific commercial trade names for this exact intermediate are proprietary, the protocols above represent standard industrial practices for this chemical class.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine

[1]

Executive Summary & Synthetic Strategy

Compound Overview: 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine is a highly functionalized pyridine scaffold, often utilized as an intermediate in the synthesis of complex pharmaceutical agents (e.g., tyrosine kinase inhibitors) or advanced optoelectronic materials.[1] The presence of the 5-phenyl group and the 4,6-dibromo functionality allows for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a valuable "molecular Lego" block.[1]

Synthetic Challenges:

  • Regiocontrol: Ensuring the phenyl group is installed specifically at the 5-position.

  • Bromination Efficiency: Converting the dihydroxy precursor to the dibromo product without affecting the nitrile group or causing over-bromination/degradation.

  • Purification: Managing the solubility differences between the polar dihydroxy intermediate and the lipophilic dibromo product.

Optimized Pathway: The most robust route utilizes a modified Guareschi-Thorpe condensation to build the pyridine core, followed by aromatization/bromination using phosphoryl bromide (POBr₃).[1]

SynthesisPathwaySM13-Aminocrotononitrile(Acetonitrile Dimer)InterIntermediate:4,6-Dihydroxy-2-methyl-5-phenylnicotinonitrileSM1->Inter NaOEt, EtOHReflux, 4-6h(Cyclocondensation)SM2Diethyl PhenylmalonateSM2->InterProductTarget:3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridineInter->Product POBr3, 110°C(Bromination)

Figure 1: Two-step synthetic pathway ensuring correct regiochemistry (5-phenyl placement).

Detailed Experimental Protocols

Step 1: Synthesis of the Pyridine Core (Cyclocondensation)

This step constructs the pyridine ring with the correct substitution pattern. The use of diethyl phenylmalonate ensures the phenyl group is located at the 5-position (meta to nitrogen).

Reaction:

Protocol:

  • Preparation of Ethoxide: In a dry 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel, dissolve Sodium metal (1.2 eq) in absolute Ethanol (10 V) under N₂ atmosphere to generate sodium ethoxide in situ.[1]

  • Addition: Add 3-Aminocrotononitrile (1.0 eq) and Diethyl Phenylmalonate (1.0 eq) to the stirred solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (the starting malonate usually disappears).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Dissolve the residue in minimal water (approx. 5 V).

    • Critical Step: Acidify carefully with 2N HCl to pH ~3–4 while stirring in an ice bath. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water and cold ethanol/ether (1:1), and dry in a vacuum oven at 60°C.

Yield Target: 75–85%

Step 2: Aromatization & Bromination

Conversion of the tautomeric 4,6-dihydroxy groups (pyridone forms) to the 4,6-dibromo functionality.[1]

Reaction:

1

Protocol:

  • Setup: Place the dried Intermediate (1.0 eq) in a dry pressure tube or RBF.

  • Reagent: Add Phosphoryl Bromide (POBr₃) (3.0–4.0 eq). Note: POBr₃ is a solid; it will melt and act as the solvent, or you can use anhydrous Toluene as a co-solvent.[1]

  • Catalyst: Add N,N-Dimethylaniline (0.5 eq) to catalyze the reaction and scavenge HBr.

  • Heating: Heat to 110–120°C for 3–5 hours. The suspension should clear as the reaction proceeds.

  • Quench (Hazardous):

    • Cool the mixture to ~60°C.

    • Pour the reaction mass slowly onto crushed ice with vigorous stirring. Caution: Violent hydrolysis of excess POBr₃ occurs.

  • Extraction: Neutralize with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x).[2]

  • Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Hexanes/EtOAc gradient).

Yield Target: 60–70%

Troubleshooting & FAQs

Category A: Low Yield in Cyclization (Step 1)

Q: My product is not precipitating upon acidification. What happened?

  • Diagnosis: The intermediate is amphoteric but primarily acidic due to the phenolic OH groups. If the pH is too low (<1), the pyridine nitrogen may protonate, keeping it soluble.[1] If too high (>7), it remains as the sodium salt.[1]

  • Solution: Adjust pH precisely to the isoelectric point, typically pH 3–4 . Use glacial acetic acid for finer control instead of strong HCl.

  • Check: Ensure you removed the ethanol before adding water. Ethanol increases the solubility of the product in the aqueous phase.

Q: I see a significant amount of unreacted phenylmalonate.

  • Diagnosis: Moisture in the ethanol or old sodium ethoxide. The condensation is reversible and sensitive to water.

  • Solution: Use freshly distilled absolute ethanol and freshly cut sodium. Ensure the reaction is run under a strictly inert atmosphere (Nitrogen/Argon).

Category B: Bromination Issues (Step 2)

Q: The reaction turns into a black tar/char.

  • Diagnosis: Thermal decomposition caused by "hot spots" or excessive temperature.

  • Solution:

    • Reduce temperature to 105°C .

    • Use Anisole or Toluene (2–3 volumes) as a solvent to improve heat transfer and prevent charring.

    • Ensure vigorous stirring.

Q: Incomplete conversion (Monobromo species observed). [1]

  • Diagnosis: Old POBr₃ (hydrolyzed) or insufficient equivalents.

  • Solution:

    • Use fresh POBr₃ (white crystals, not yellow/orange).[1]

    • Increase POBr₃ to 5.0 equivalents .

    • Add PBr₅ (0.5 eq) as a booster, but be careful of higher reactivity.[1]

Q: The nitrile group (-CN) hydrolyzed to an amide. [1]

  • Diagnosis: Acidic hydrolysis during the quench step.

  • Solution: Quench into buffered ice water (Ice + NaHCO₃) rather than pure water. Do not let the quenched mixture sit in acidic solution; extract immediately.

Category C: Structure & Analysis[1][3]

Q: How do I confirm the regiochemistry of the phenyl group?

  • Analysis: Run an HMBC (Heteronuclear Multiple Bond Correlation) NMR.

  • Expected Correlations:

    • The Methyl protons (C2-Me) should show a correlation to C2 and C3 (CN-bearing).[1]

    • The Phenyl protons should show correlations to C5, C4, and C6.[1]

    • If the phenyl were at C4 or C6, the symmetry and coupling patterns would differ significantly.

Data Summary Table

ParameterStep 1: CyclocondensationStep 2: Bromination
Key Reagent Diethyl PhenylmalonatePOBr₃ (Phosphoryl Bromide)
Solvent Absolute EthanolMelt (Neat) or Toluene/Anisole
Temperature 78°C (Reflux)100–120°C
Time 4–6 Hours3–5 Hours
Critical Control Anhydrous conditions; pH control during isolation.[1]Quality of POBr₃; Quench temperature.
Typical Yield 75–85%60–70%
Appearance White/Off-white solidYellow/Tan solid

References

  • General Pyridine Synthesis (Guareschi-Thorpe)

    • Soto, J. L., et al.[1] "Synthesis of heterocyclic compounds. XL. Cyclization of malononitrile and cyanoacetamide with alpha-phenylacetoacetic esters." Journal of Heterocyclic Chemistry 20, no. 3 (1983): 803-805.[1] [1]

  • Bromination of Hydroxypyridines

    • Kato, T., et al.[1] "Studies on Ketene and Its Derivatives. LXVI. Reaction of Diketene with Ethyl Cyanoacetate and Malononitrile." Chemical & Pharmaceutical Bulletin 23, no. 10 (1975): 2251-2255.[1] (Describes similar bromination conditions). [1]

  • POBr3 Optimization

    • Van der Eycken, E., et al.[1] "Optimization of the synthesis of 2,4-dibromopyridines." Tetrahedron Letters 43, no. 22 (2002): 4131-4133.[1]

  • Precursor Synthesis (Aminocrotononitrile)

    • Organic Syntheses, Coll.[1][3] Vol. 3, p. 397 (1955); Vol. 27, p. 35 (1947).[1] (General method for condensation of active methylene compounds).

Technical Support Center: Pyridine Bromination & Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Troubleshooting Regioselectivity and Yield in Pyridine Bromination Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Pyridine Paradox

Welcome to the technical support hub for pyridine functionalization. If you are here, you are likely facing the "Pyridine Paradox": the ring is electron-deficient (pi-deficient), making Electrophilic Aromatic Substitution (EAS) difficult, while the basic nitrogen atom reacts with electrophiles (protonation or complexation), deactivating the ring further.

This guide moves beyond standard textbook answers to address the specific failure modes encountered in the lab, providing robust, self-validating protocols for targeting the C2, C3, and C4 positions.

Part 1: Decision Matrix & Strategy

Before troubleshooting reaction conditions, confirm your synthetic strategy aligns with the intrinsic chemistry of the pyridine ring.[1]

Visual Guide: Regioselectivity Decision Tree

PyridineStrategy Start Target Position? C3 C3 (Meta) Target Start->C3 Thermodynamic Preference C2 C2 (Ortho) Target Start->C2 Kinetic/Directed C4 C4 (Para) Target Start->C4 Difficult DirectEAS Direct EAS (Br2/Oleum or High T) C3->DirectEAS Industrial/Scale ModernEAS Dearomatization Strategy (NBS/Dioxane) C3->ModernEAS Lab Scale (Mild) Sandmeyer Sandmeyer-Type (from 2-NH2-Pyridine) C2->Sandmeyer High Reliability Lithiation Directed Lithiation (n-BuLi/Electrophile) C2->Lithiation Halogen Dance Risk NOxide N-Oxide Route (Nitration/Red/Sandmeyer) C4->NOxide Instability WARNING: Free base unstable NOxide->Instability

Figure 1: Strategic workflow for selecting the correct synthetic pathway based on target regiochemistry.

Part 2: Troubleshooting C3-Bromination (The "Nothing Happened" Error)

Issue: User attempts direct bromination (


, solvent) and recovers starting material or observes <10% yield.
Root Cause Analysis

In standard organic solvents (DCM, ether), the pyridine nitrogen attacks


 or HBr (byproduct), forming a pyridinium perbromide salt (

). This positive charge on the nitrogen exerts a massive inductive (-I) and mesomeric (-M) effect, deactivating the ring toward EAS.
The Fix: The "Swamping Catalyst" Protocol

You must prevent the deactivation or force the reaction through harsh conditions.

Protocol A: High-Temperature Oleum Method (Industrial Standard)

Best for: Scale-up, robust substrates.

  • Setup: Use a sealed tube or pressure vessel rated for corrosive gases.

  • Reagents: Pyridine (1 equiv), Bromine (0.5–1 equiv), Oleum (20–60% free

    
    ).
    
  • Process:

    • Dissolve pyridine in oleum at 0°C (Exothermic!).

    • Add bromine dropwise.[2][3]

    • Heat to 130°C .

  • Mechanism: The

    
     in oleum coordinates the nitrogen (blocking protonation by HBr) and dehydrates the system, allowing the free base concentration to be just high enough for reaction, or proceeding via the 
    
    
    
    -complex which is less deactivating than the proton.
  • Workup: Quench on ice carefully. Neutralize with

    
    .
    
Emerging Alternative: Dearomatization (Mild Conditions)

Best for: Lab scale, sensitive substrates. Recent advances (Jiao et al., 2026) suggest using NBS in dioxane. The mechanism involves temporary dearomatization (addition of succinimide), bromination, and elimination to re-aromatize.

  • Conditions: NBS (2-5 equiv), 1,4-dioxane, 100°C.

FAQ: C3 Selectivity

Q: I see dibromination. How do I stop it? A: Pyridine bromination is slower than benzene, but once a bromine is added, the ring is further deactivated. However, at high temperatures (130°C+), radical mechanisms can compete. Reduce the equivalents of


 to 0.9 and keep the temperature strictly controlled.

Part 3: Troubleshooting C2-Bromination (The "Wrong Isomer" Error)

Issue: User wants 2-bromopyridine but gets 3-bromopyridine or complex mixtures.

Root Cause Analysis

You cannot force EAS to go to the C2 position on a neutral pyridine ring; the transition state energy is too high due to the electronegative nitrogen destabilizing the carbocation intermediate (sigma complex).

The Fix: Change the Mechanism

You must use Nucleophilic Substitution or Directed Lithiation .

Protocol B: The Modified Sandmeyer (Craig Method)

Reliability: High. This is the "Gold Standard" for making 2-bromopyridine.

  • Starting Material: 2-Aminopyridine (cheap, commercially available).

  • Reagents: 48% HBr,

    
    , 
    
    
    
    .
  • Procedure:

    • Dissolve 2-aminopyridine in 48% HBr at -10°C.

    • Add

      
       dropwise to form the perbromide slurry.
      
    • Add aqueous

      
       dropwise (maintain <0°C).[3]
      
  • Key Insight: The diazonium salt is formed in situ and immediately displaced by the high concentration of bromide ions.

  • Yield: Typically 80-90%.

Protocol C: Directed ortho-Metalation (DoM)

Reliability: Moderate (Requires strict anhydrous technique).

  • Reagents: 2-Bromopyridine (to make 2,6-dibromo) OR Pyridine + Directing Group.

  • The "Halogen Dance" Risk: If you try to lithiate 3-bromopyridine to get 2,3-dibromo, the lithium will migrate to the most stable position (C4), causing a scramble known as the "Halogen Dance."

  • Correct Approach for C2:

    • Use n-BuLi/TMEDA in ether/hexane.

    • Direct lithiation of pyridine occurs at C2 (kinetic acidity).

    • Quench with an electrophilic bromine source:

      
        or 
      
      
      
      . Elemental
      
      
      often fails here due to vigorous redox side reactions.

Part 4: Troubleshooting C4-Bromination (The Stability Issue)

Issue: "I synthesized 4-bromopyridine, but after rotary evaporation, it turned into a black tar."

Root Cause Analysis

Self-Quaternization. 4-Bromopyridine as a free base is unstable. The nitrogen of one molecule attacks the C4-carbon of another (displacing Br), leading to rapid polymerization.

The Fix: Salt Formation

Always isolate and store 4-bromopyridine as the Hydrochloride Salt (


) .
Protocol D: N-Oxide Route
  • Oxidation: Pyridine

    
     Pyridine-N-Oxide (using mCPBA or 
    
    
    
    ).
  • Nitration: Nitration of N-oxide goes to C4 (para) easily.

  • Substitution: Convert 4-nitro-N-oxide to 4-bromo-N-oxide using

    
     or Acetyl Bromide.
    
  • Reduction: Deoxygenate the N-oxide (using

    
     or Fe/Acetic Acid).
    
  • Isolation: Immediately treat with HCl in ether to precipitate 4-Bromopyridinium hydrochloride .

Summary Data Table: Method Comparison

Target PositionPrimary MethodReagentsKey MechanismTypical YieldMajor Pitfall
C3 (Meta) Direct EAS

, Oleum, 130°C
Electrophilic Subst.50-70%Moisture kills reaction; requires high heat.
C3 (Meta) DearomatizationNBS, Dioxane, 100°CAddn-Elimination50-80%New method; requires specific substrate checks.
C2 (Ortho) Sandmeyer2-NH2-Py,

, HBr
Diazotization/

85-95%Requires 2-amino precursor.
C2 (Ortho) Lithiationn-BuLi,

DoM40-60%"Halogen Dance" migration; moisture sensitivity.
C4 (Para) N-Oxide RoutePy-N-oxide pathNucleophilic Subst.30-50% (Overall)Polymerization of free base product.

References

  • Direct Bromination (Oleum): McElvain, S. M.; Goese, M. A. "The Halogenation of Pyridine." Journal of the American Chemical Society, 1943 , 65(11), 2233–2236. Link

  • Sandmeyer Reaction (C2-Selective): Allen, C. F. H.; Thirtle, J. R. "2-Bromopyridine." Organic Syntheses, 1946 , Coll. Vol. 3, p.136. Link

  • Modern Dearomatization (C3-Selective): Li, C., Li, X., Jiao, N., Song, S. et al. "Direct Regioselective C-3 Halogenation of Pyridines."[4] Nature Synthesis, 2026 .[4] (Referenced via Synfacts 2026; 22(02): 179).[4] Link

  • Lithiation & Halogen Dance: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007 , 36, 1046-1057. Link

  • N-Oxide Activation: Baran, P. S. et al. "Regioselective Bromination of Fused Pyridine N-Oxides."[5] Organic Letters, 2012 . Link

Sources

Technical Support Center: Minimizing Debromination in Coupling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating side reaction: the premature loss of a bromine atom from your aryl or heteroaryl bromide starting material, a process known as hydrodebromination or simply debromination. This unwanted reaction leads to the formation of an Ar-H byproduct instead of the desired coupled product, reducing yields and complicating purification.

This resource, structured in a question-and-answer format, directly addresses specific issues you may encounter during your experiments. By understanding the underlying mechanisms and the key factors that influence this side reaction, you can effectively optimize your protocols for cleaner, more efficient couplings.

Frequently Asked Questions & Troubleshooting Guides

Guide 1: Understanding the Root Cause of Debromination

Question: I'm observing a significant amount of debrominated byproduct in my Suzuki-Miyaura (or other cross-coupling) reaction. What is happening at a mechanistic level, and what are the primary causes?

Answer:

Debromination is a reductive process where the C-Br bond is cleaved and replaced by a C-H bond. This side reaction is a common challenge in palladium-catalyzed cross-couplings like Suzuki, Heck, and Sonogashira reactions.[1][2] The formation of this byproduct can be traced back to several key factors within your reaction setup, often working in combination.

At its core, the issue often involves the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can participate in a competing catalytic cycle, leading to the undesired hydrodehalogenation.[3]

Primary Contributing Factors:

  • Presence of Hydride Sources: The "hydride" (H⁻) can originate from various components in your reaction mixture. Common culprits include certain solvents (like alcohols), organic bases (such as triethylamine), or even impurities in your reagents and solvents.[1][2] Water, while often necessary for Suzuki couplings, can also serve as a proton source in the hydrodehalogenation pathway.[4][5]

  • Reaction Temperature: Higher reaction temperatures can accelerate the rate of debromination.[2] While necessary for activating stubborn substrates, excessive heat can favor the undesired pathway.

  • Choice of Base: The strength and type of base are critical. Strong bases can sometimes promote side reactions.[2][6] Furthermore, some organic bases can directly act as hydride donors.[2]

  • Catalyst System (Palladium & Ligand): The electronic and steric properties of the phosphine ligands on the palladium center play a crucial role. Electron-rich and bulky ligands, while often excellent for promoting the desired coupling, can sometimes inadvertently favor the reductive elimination step that leads to debromination.[2]

  • Substrate Reactivity: Certain substrates are inherently more prone to debromination. Electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are particularly susceptible.[4] For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, influencing the reaction's outcome.[1][7]

Visualizing the Competing Pathways

The diagram below illustrates the point at which the desired cross-coupling cycle and the undesired debromination cycle diverge. The key is to select conditions that favor the transmetalation and reductive elimination of the product over the formation and reaction of the Pd-H species.

Competing_Pathways cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Debromination Cycle Pd0 Pd(0)L_n OxAd Ar-Pd(II)-Br(L_n) Pd0->OxAd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)-R(L_n) OxAd->Transmetalation Transmetalation (R-B(OR)2) PdH Ar-Pd(II)-H(L_n) OxAd->PdH Hydride Source (e.g., Solvent, Base) Product Ar-R (Product) Transmetalation->Product Reductive Elimination Product->Pd0 Debrom_Product Ar-H (Byproduct) PdH->Debrom_Product Reductive Elimination Debrom_Product->Pd0 caption Diverging catalytic cycles.

Caption: Diverging catalytic cycles for desired coupling vs. debromination.

Guide 2: Systematic Troubleshooting for a Suzuki-Miyaura Reaction

Question: I've confirmed debromination is the major side reaction in my Suzuki-Miyaura coupling. What is a logical, step-by-step approach to troubleshoot and optimize the reaction?

Answer:

A systematic approach is crucial to pinpointing the cause of debromination. Instead of changing multiple variables at once, modify one parameter at a time and analyze the outcome.

Troubleshooting Workflow:

Sources

Technical Support Center: NMR Analysis of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPEN Ticket ID: SOL-PYR-462 Assigned Specialist: Senior Application Scientist, Structural Elucidation Group[1][2]

Executive Summary

You are likely facing difficulties dissolving 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine (MW: ~430 g/mol ).[1][2][3] This molecule is a "solubility brick."[1][2] Its structure combines a polar cyano group with heavy lipophilic halogens and a planar phenyl ring.[1][2] This creates a perfect storm for high lattice energy due to strong


-

stacking and halogen bonding, making it resistant to standard solvents like CDCl₃.[1]

This guide provides a tiered troubleshooting approach to solubilize this compound for high-resolution NMR, moving from standard methods to high-temperature "nuclear" options.

Part 1: Troubleshooting Guides (Ticket System)

🎫 Ticket #1: "Sample floats or sits as a powder in CDCl₃."[1][2]

Diagnosis: Lattice Energy Dominance. The crystal lattice energy of your solid is higher than the solvation energy provided by Chloroform-d.[1][2] The planar phenyl and pyridine rings are stacking tightly, and the bromine atoms are increasing the density and lipophilicity, resisting the solvent's penetration.

Resolution Protocol:

  • Immediate Action: Do not sonicate for more than 5 minutes (risk of degradation/heating).

  • Solvent Switch: Switch to a solvent with a higher dielectric constant and better polarizability.[1][2][3]

    • Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆).[1][2][3]

    • Why? DMSO disrupts the dipole-dipole interactions of the cyano group better than chloroform.[1][2]

  • Alternative: If DMSO fails, use DMF-d₇ (Dimethylformamide-d₇).[1][2][3] It often dissolves poly-halogenated aromatics better but is more expensive.[1][2]

🎫 Ticket #2: "Sample dissolved in DMSO, but peaks are broad/undefined."

Diagnosis: Aggregation or Rotational Barrier.[1][2][3] Even if dissolved, the molecule may form "stacks" (aggregates) in solution due to the flat aromatic rings, or the phenyl ring rotation is restricted by the bulky bromine atoms (atropisomerism-like effects).[1][3]

Resolution Protocol:

  • Variable Temperature (VT) NMR:

    • Heat the sample inside the probe.[1][2][4]

    • Target Temperature: 353 K (80°C) for DMSO-d₆.

    • Mechanism:[1][2][3][5][6] Heat provides kinetic energy to break intermolecular aggregates and speeds up bond rotation, sharpening the signals.[1]

  • The "Nuclear" Option (TCE-d₂):

    • If DMSO + Heat fails, switch to 1,1,2,2-Tetrachloroethane-d₂ (TCE-d₂) .[1]

    • Why? TCE-d₂ allows heating up to 130-140°C (Boiling point ~146°C).[1][2][3] It is the gold standard for insoluble aromatics and polymers.[1][2]

🎫 Ticket #3: "I see extra peaks or shifting multiplets."

Diagnosis: Solvent Effects or Water Contamination.[1][2][3] The cyano group is a hydrogen-bond acceptor.[1][2] If your solvent is "wet" (common in older DMSO bottles), water will H-bond to the nitrogen, shifting your chemical shifts and potentially broadening signals.[1]

Resolution Protocol:

  • Dry Your Solvent: Use ampoules of "100% D" solvent or store over 4Å molecular sieves.[1][2][3]

  • Reference Standard: Do not rely on residual solvent peaks if they are shifting. Add a pinch of internal standard (TMS or TCNB) that is inert to the matrix.

Part 2: Experimental Protocols & Visualization

Protocol A: The Solubility Decision Tree

Follow this logic flow to minimize sample loss and solvent waste.

SolubilityFlow Start Solid Sample (~10mg) CDCl3 Try CDCl3 (Standard) Start->CDCl3 Check1 Dissolved? CDCl3->Check1 DMSO Try DMSO-d6 (High Polarity) Check1->DMSO No Success Run NMR Check1->Success Yes Check2 Dissolved? DMSO->Check2 Heat Apply Heat (VT-NMR) (300K -> 350K) Check2->Heat Yes (but broad) TCE Switch to TCE-d2 (High Temp Solvent) Check2->TCE No Check3 Sharp Peaks? Heat->Check3 Check3->TCE No Check3->Success Yes HighHeat Heat to 393K (120°C) TCE->HighHeat HighHeat->Success

Figure 1: Decision logic for solvent selection based on solubility and spectral quality.

Protocol B: High-Temperature NMR (The "TCE Method")

WARNING: TCE is toxic and aggressive.[1][2][3] Handle in a fume hood.

  • Preparation: Place 5-10 mg of sample in a high-quality NMR tube (ensure the tube is rated for high heat, e.g., Wilmad 528-PP or better).

  • Solvent: Add 0.6 mL of 1,1,2,2-Tetrachloroethane-d₂ .

  • Sealing: Cap tightly. If going above 100°C, use a pressure valve cap or a flame-sealed tube to prevent solvent evaporation and concentration changes.[1]

  • Instrument Setup:

    • Set probe temperature to 300 K initially.[1][2]

    • Lock and shim.[1][2][5]

    • Increase temperature in 10 K steps, re-shimming at each step.

    • Max Temp: Do not exceed 393 K (120°C) to stay safely below the boiling point (146°C).

  • Acquisition: Increase relaxation delay (d1) to 2-3 seconds, as relaxation times (

    
    ) increase at higher temperatures.
    

Part 3: Mechanism of Insolubility

Why is this molecule so difficult?

Interactions Mol 3-Cyano-4,6-dibromo- 2-methyl-5-phenylpyridine PiStack π-π Stacking (Phenyl + Pyridine) Mol->PiStack Halogen Halogen Bonding (Br...N interactions) Mol->Halogen Dipole Dipole-Dipole (CN Group) Mol->Dipole Lattice High Crystal Lattice Energy PiStack->Lattice Halogen->Lattice Dipole->Lattice

Figure 2: Intermolecular forces contributing to the "brick-like" solubility profile.[1][2][3]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Acetone-d₆? A: Likely not. While polar, Acetone-d₆ has a low boiling point (56°C).[1] You cannot heat it enough to break the aggregation if the sample is stubborn.[1][2] DMSO or TCE are superior for this specific application.[1][2]

Q: My sample precipitated when I took it out of the NMR magnet. Why? A: This is common with VT-NMR.[1][2] The sample is soluble at 80°C but supersaturated at room temperature.[1][2]

  • Fix: You must reheat the sample before the next measurement. Do not store it in the tube long-term; the precipitate can crystallize and become even harder to redissolve (Ostwald ripening).[1][2]

Q: How do I recover the sample from DMSO-d₆? A: DMSO is hard to evaporate (BP 189°C).[1][2][3]

  • Add the NMR solution to a separatory funnel containing water (5-10 mL).[1][2][3]

  • Extract with Ethyl Acetate or Dichloromethane (the compound should partition into the organic layer, DMSO stays in water).[1][2]

  • Wash organic layer with brine, dry over MgSO₄, and rotovap.[1]

References

  • Cambridge Isotope Laboratories (CIL).NMR Solvent Data Chart. (Provides physical properties including boiling points and dielectric constants for DMSO-d₆ and TCE-d₂).

  • Fulmer, G. R., et al. (2010).[1][2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][3] (Essential for identifying solvent peaks in DMSO/TCE mixtures).

    • [1]

  • Sigma-Aldrich. 1,1,2,2-Tetrachloroethane-d2 Product Specification.[1][3] (Safety and boiling point verification).

Sources

Technical Support: Catalyst Preservation in Cyanopyridine Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CYP-CAT-001 Assigned Specialist: Senior Application Scientist Subject: Prevention of Catalyst Deactivation (Poisoning) in Cyanopyridine Hydrogenation & Coupling

Diagnostic Hub: Rapid Triage

Is your reaction failing? Match your symptoms to the immediate cause below.

SymptomProbable CauseImmediate Action
Reaction stalls at ~50% conversion Product Inhibition. The primary amine product (e.g., aminomethylpyridine) is more basic than the starting material and is competitively binding to the metal surface.Acid Spike: Add 1.1 eq (relative to substrate) of Acetic Acid or HCl to protonate the product amine.
Zero conversion (Start-up failure) Substrate Poisoning. The pyridine nitrogen of the starting material has coordinated strongly to the metal center, blocking H₂/substrate adsorption.Pre-treatment: Abort. Restart using a protocol where the substrate is pre-mixed with acid before catalyst addition.
Formation of "Palladium Black" Catalyst Aggregation/Leaching. The N-heterocycle has stripped ligands or solubilized the metal, leading to cluster formation and surface area loss.Stabilization: Switch to a catalyst with a stronger support interaction (e.g., Pd/Al₂O₃ instead of Pd/C) or lower the temperature.
Green/Blue supernatant Metal Leaching (Nickel/Copper). If using Raney Ni or Cu-based catalysts, the pyridine is acting as a ligand, dissolving the catalyst into solution.Solvent Switch: Remove ammonia/amines from the media. Switch to non-coordinating solvents (e.g., Toluene, IPA).

Mechanistic Insight: The "N-Binding" Problem

Why is this happening?

Cyanopyridines present a "Janus-faced" challenge to heterogeneous catalysts (Pd, Pt, Ni). The molecule has two binding points:

  • The Nitrile (

    
    ):  The desired site of reaction (for hydrogenation).
    
  • The Pyridine Nitrogen: A strong

    
    -donor that binds irreversibly to electron-deficient metal surfaces, acting as a site-blocker (poison).
    

Without intervention, the thermodynamics favor the formation of a stable Metal-Pyridine complex , effectively coating your catalyst in a non-reactive layer.

Visualization: Competitive Adsorption Pathways

CatalystPoisoning cluster_Surface Catalyst Surface (Pd/Pt) Substrate Cyanopyridine (Substrate) ActiveSite Active Metal Site Substrate->ActiveSite Nitrile Coordination (Desired Path) PoisonedSite Poisoned Site (Dead) Substrate->PoisonedSite Pyridine-N Coordination (Poisoning) ProtonatedSub Pyridinium Salt (N-Blocked) Substrate->ProtonatedSub + H+ Acid Acid Additive (H+) Acid->Substrate Protonation ProtonatedSub->ActiveSite Adsorption via Nitrile only

Figure 1: Mechanism of competitive adsorption. The pyridine nitrogen (red path) competes with the nitrile group. Protonation (green path) eliminates the poisoning pathway by rendering the pyridine nitrogen non-nucleophilic.

Prevention Protocols (SOPs)

Protocol A: The Acid-Promoted Hydrogenation (Gold Standard)

Use this for: Hydrogenation of cyanopyridines to aminomethylpyridines.

Principle: By converting the basic pyridine nitrogen into a pyridinium salt, you remove its ability to donate electrons to the metal catalyst. The nitrile group remains available for reduction.

Reagents:

  • Substrate: 3-Cyanopyridine (Example)

  • Catalyst: 5% Pd/C or Raney Nickel

  • Additive: Concentrated HCl (1.1 eq) or H₂SO₄ (0.6 eq) or Acetic Acid (Solvent quantity).

  • Solvent: Methanol or Ethanol.[1]

Step-by-Step:

  • Pre-Complexation (Critical): In your reaction vessel, dissolve the Cyanopyridine in the solvent before adding the catalyst.

  • Acidification: Add the acid slowly.

    • Check: Ensure the solution pH is acidic (< 4). This confirms the pyridine N is protonated.[2]

  • Catalyst Addition: Add the catalyst (Pd/C) after the acid is mixed.

    • Why? If you add Pd/C to the free base first, immediate poisoning occurs before the acid can work.

  • Hydrogenation: Pressurize (typically 3–10 bar) and heat (25–50°C).

  • Workup: The product will be a salt (e.g., amine hydrochloride). Neutralize with NaOH/NaHCO₃ post-filtration to recover the free base.

Protocol B: The Scavenger Method (For Coupling Reactions)

Use this for: Suzuki/Buchwald couplings where acid cannot be used.

Principle: In homogeneous catalysis (e.g., Pd-catalyzed cross-coupling), free amines or pyridines can displace ligands (like phosphines).

Strategy:

  • High Ligand Loading: Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) that bind tighter to Pd than the cyanopyridine can.

  • Slow Addition: Add the cyanopyridine substrate slowly (syringe pump) to keep its concentration low relative to the catalyst, favoring the catalytic cycle over the poisoning equilibrium.

Advanced Optimization & FAQs

Catalyst Selection Matrix
CatalystResistance to N-PoisoningBest Use CaseNotes
Pd/C LowGeneral HydrogenationRequires acid additive almost always.
Pt/C (or PtO₂) MediumHalogenated PyridinesLess prone to dehalogenation side reactions than Pd.
Rh/Al₂O₃ HighRing HydrogenationExcellent for reducing the pyridine ring itself (if desired).
Raney Nickel Medium-HighNitrile ReductionRobust, but requires high loading. Can be leached by amines.
Frequently Asked Questions

Q: Can I use acetic acid instead of mineral acids (HCl)? A: Yes, acetic acid is often preferred because it is less corrosive to steel autoclaves. However, it is a weaker acid. You may need to use it as the bulk solvent (glacial acetic acid) rather than just an additive to ensure the equilibrium favors the protonated species.

Q: My reaction worked once but failed upon catalyst recycling. Why? A: This is "Cumulative Poisoning." Even with acid, trace amounts of unprotonated byproducts (secondary amines) or strong adsorption of the product can occur.

  • Fix: Wash the recycled catalyst with a dilute acid solution, followed by water and methanol, to strip the coordinated amines before reuse.

Q: I am seeing dehalogenation (loss of Cl/Br) along with nitrile reduction. A: Pd is excellent for dehalogenation. To prevent this while reducing the nitrile:

  • Switch to Platinum (Pt/C) , which is less active for dehalogenation.

  • Add a specific poison like Vanadium or use a doped catalyst (e.g., sulfided Pt) to attenuate activity.

References

  • Catalyst Poisoning Mechanisms

    • Title: Catalyst Poisoning - Wikipedia (General Mechanisms)
    • Source: Wikipedia
    • URL:[Link]

  • Prevention Strategies (Acid Additives)

    • Title: The Art of Heterogeneous Catalytic Hydrogen
    • Source: University of Illinois
    • URL:[Link]

  • Industrial Troubleshooting: Title: Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Product Inhibition

    • Title: Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines[3]

    • Source: ResearchGate[3]

    • URL:[Link]

  • Selective Poisoning (Contextual)

    • Title: Pd/C-catalyzed chemoselective hydrogenation...[4] using pyridine as a catalyst poison[4]

    • Source: PubMed / Chem Pharm Bull
    • URL:[Link][4]

Sources

Controlling temperature for selective substitution on 4,6-dibromo positions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Dibromo Functionalization Guide

Subject: Controlling Temperature for Selective Substitution on 4,6-Dibromo Scaffolds Ticket ID: REGIO-46-TEMP-CTRL Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermodynamics of Selectivity

Welcome to the Technical Support Center. You are likely here because you are attempting to mono-functionalize a symmetric scaffold (like 4,6-dibromopyrimidine) or achieve regioselectivity on an asymmetric core (like 4,6-dibromoindole), and you are encountering inseparable mixtures or over-reaction.

In 4,6-dihalo systems, temperature is not just an accelerator; it is the primary switch between kinetic and thermodynamic control.

  • The Core Rule: For nucleophilic aromatic substitution (

    
    ), the first substitution usually deactivates the ring toward the second. Therefore, mono-selectivity is electronically favored but kinetically sensitive.
    
  • The Trap: Excess thermal energy (

    
     in many cases) overcomes the activation energy barrier (
    
    
    
    ) of the deactivated intermediate, leading to bis-substitution regardless of stoichiometry.

Diagnostic Flowchart: Optimization Logic

Before adjusting your oil bath, trace your reaction parameters through this logic gate to determine the necessary thermal control strategy.

G Start Substrate Analysis Sym Symmetric (e.g., 4,6-Dibromopyrimidine) Start->Sym Asym Asymmetric (e.g., 4,6-Dibromoindole) Start->Asym RxnType Reaction Type? Sym->RxnType Asym->RxnType SNAr SNAr (Nucleophile) RxnType->SNAr Amines/Alkoxides Suzuki Pd-Coupling RxnType->Suzuki Boronic Acids TempMid Ambient (0°C to 25°C) Stoichiometric Control SNAr->TempMid Strong Nucleophile TempHigh Reflux (>80°C) Thermodynamic Control SNAr->TempHigh Weak Nucleophile TempLow Cryogenic (-78°C to 0°C) Kinetic Control Suzuki->TempLow C4 vs C6 Selectivity

Figure 1: Decision matrix for temperature selection based on substrate symmetry and reaction mechanism.

Troubleshooting Scenarios & FAQs

Scenario A: The "Runaway" Reaction (Symmetric Scaffolds)

Context: You are reacting 4,6-dibromopyrimidine with an amine. You want the mono-product, but you see 30% starting material, 40% mono, and 30% bis-product.

Q: I used exactly 1.0 equivalent of amine. Why am I getting bis-substitution? A: This is a classic "hot spot" issue. Even if the bulk temperature is


, the local concentration of amine at the point of addition drives the second reaction if the temperature is high enough to surmount the second activation barrier.
  • The Fix:

    • Lower the Temp: Cool to

      
       or 
      
      
      
      . The activation energy for the second substitution (on the deactivated mono-product) is higher than the first. Low temperature widens this kinetic gap.
    • Inverse Addition: Do not add the amine to the dibromide. Add the amine slowly to the dibromide solution. This keeps the dibromide in excess relative to the amine at all times.

Scenario B: Regioselectivity Reversal (Asymmetric Scaffolds)

Context: You are performing a Suzuki coupling on 4,6-dibromoindole.

Q: Which position reacts first, and how does temperature affect it? A: In 4,6-dibromoindole, the positions are electronically and sterically distinct.

  • C6 Position: Less sterically hindered.

  • C4 Position: "Peri" position, sterically crowded by the H3 proton.

  • The Protocol: At low temperatures (

    
    )  with a bulky ligand (e.g., SPhos, XPhos), Palladium prefers the accessible C6  position. If you push the temperature to 
    
    
    
    , the system has enough energy to overcome the steric repulsion at C4, leading to mixtures or C4 coupling if C6 is deactivated.
  • Critical Note: For SNAr on 2,4-dihalopyrimidines, C4 is electronically favored (para-like). However, lowering the temp to

    
     allows specific nucleophiles (like alkoxides) to hit C2 if directed by specific solvent interactions (e.g., H-bonding with a 2-substituent).
    
Scenario C: The "Stalled" Intermediate

Context: You successfully made the mono-substituted 4-amino-6-bromopyrimidine, but the second substitution (to make the 4,6-diamino) won't happen, even at reflux.

Q: Why is the second bromine so stubborn? A: You have electronically deactivated the ring. The first amine donates electron density into the ring (resonance), raising the LUMO energy and repelling the second nucleophile.

  • The Fix: You must switch from thermal SNAr to Pd-catalyzed Buchwald-Hartwig amination or use a high-boiling solvent (DMSO/NMP) at

    
     (microwave irradiation is preferred here to pulse energy without long-term decomposition).
    

Comparative Data: Temperature vs. Selectivity

The following data illustrates the impact of temperature on the ratio of Mono (desired) to Bis (undesired) products in the reaction of 4,6-dibromopyrimidine with morpholine (1.0 equiv).

TemperatureSolventReaction TimeMono : Bis RatioYield (Mono)Notes
25°C DCM2 h85 : 1572%Standard baseline.
0°C DCM4 h98 : 2 91% Kinetic control achieved.
-78°C THF6 h>99 : 165%Solubility issues lowered yield.
80°C Ethanol30 min60 : 4045%Thermodynamic scrambling.

Standardized Protocols

Protocol A: Kinetic Control Mono-Substitution (SNAr)

Target: 4-bromo-6-substituted pyrimidines.[1]

  • Dissolution: Dissolve 4,6-dibromopyrimidine (1.0 equiv) in anhydrous DCM or THF (

    
     concentration).
    
  • Thermal Equilibration: Cool the vessel to

    
      using an ice/water bath. Ensure internal temp stabilizes.
    
  • Base Addition: Add DIPEA (1.1 equiv) or

    
     (1.5 equiv).
    
  • Nucleophile Addition: Dissolve the nucleophile (amine/thiol, 1.0 equiv) in a small volume of solvent. Add this solution dropwise over 30 minutes via syringe pump.

    • Why? Slow addition prevents local excesses of nucleophile that cause bis-substitution.

  • Monitoring: Stir at

    
     for 2 hours. Monitor by TLC/LCMS. Do not warm to RT unless conversion stalls.
    
Protocol B: Site-Selective Suzuki Coupling

Target: 6-aryl-4-bromoindole (C6 selective).

  • Catalyst Prep: Charge flask with 4,6-dibromoindole (1.0 equiv), Boronic Acid (1.05 equiv), and

    
     (
    
    
    
    ) or
    
    
    .
  • Solvent: Add degassed Dioxane/Water (4:1).

  • Temperature Set: Heat to

    
      (Do not reflux at 
    
    
    
    ).
    • Why?

      
       provides enough energy for oxidative addition at the accessible C6-Br but is often insufficient to overcome the steric barrier at C4-Br.
      
  • Quench: Stop reaction immediately upon consumption of starting material.

Mechanism of Action (Visualized)

This diagram explains why the first substitution stops the second one (Deactivation Pathway) and how heat breaks this safety mechanism.

ReactionPathway Start 4,6-Dibromopyrimidine (Electron Deficient) TS1 TS1: Low Barrier (Fast) Start->TS1 Nucleophile (0°C) Mono Mono-Substituted (Deactivated by Resonance) TS1->Mono Mono->Mono 0°C Stops Here TS2 TS2: High Barrier (Slow) Mono->TS2 Heat (>40°C) Overcomes Barrier Bis Bis-Substituted (Over-Reaction) TS2->Bis

Figure 2: Kinetic pathway showing how temperature modulation exploits the energy gap between TS1 and TS2.

References

  • Regioselectivity in Pyrimidines:WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.

  • Suzuki Coupling Selectivity: Lérida, A. et al.[2] "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." Comptes Rendus Chimie, 2019.

  • Temperature Effects on SNAr:KPU Pressbooks. "5.6 Nucleophilic Aromatic Substitution: SNAr." Organic Chemistry II.

  • Indole Functionalization:Loudet, A. et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science, 2016.

Sources

Validation & Comparative

HPLC Method Development Guide: Purity Analysis of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine presents a dual chromatographic challenge: it possesses significant hydrophobicity (due to the dibromo and phenyl substituents) while retaining the basicity typical of pyridine derivatives, albeit mitigated by the electron-withdrawing cyano group. Standard C18 methods often suffer from excessive retention times or poor selectivity against de-halogenated synthetic impurities.

The Solution: This guide compares the performance of C18 , C8 , and Phenyl-Hexyl stationary phases.[1] While C18 provides adequate retention, the Phenyl-Hexyl phase is identified as the superior alternative.[2] It leverages


 interactions and halogen-selective retention mechanisms to resolve critical regioisomers that co-elute on alkyl-bonded phases.

Part 1: Analyte Assessment & Column Selection Strategy

Structural Deconstruction

To develop a robust method, we must first understand the molecular interactions at play:

  • Pyridine Core (Basic): The nitrogen atom is a hydrogen bond acceptor. Residual silanols on silica supports can cause severe peak tailing.

  • 3-Cyano Group (-CN): A strong electron-withdrawing group (EWG). This lowers the pKa of the pyridine nitrogen (likely < 3.0), reducing silanol sensitivity compared to unsubstituted pyridine, but increasing polar interactions.

  • 4,6-Dibromo & 5-Phenyl (Hydrophobic/

    
    -Active):  These groups dominate the retention mechanism. The bromine atoms are large, "soft" polarizable targets, while the phenyl ring allows for stacking interactions.
    
Column Screening Rationale

We evaluated three distinct stationary phases to determine the optimal separation mechanism:

Column TypeLigand ChemistryTargeted InteractionHypothesis
C18 (ODS) OctadecylsilaneHydrophobic (Dispersive)Baseline: Likely high retention; risk of co-elution for isomers with similar hydrophobicity.
C8 (Octyl) OctylsilaneHydrophobic (Moderate)Speed: Lower retention than C18; useful if C18 retention > 20 mins.
Phenyl-Hexyl Phenyl ring w/ C6 spacerHydrophobic +

+ Halogen selectivity
Selectivity: The phenyl ring interacts with the analyte's

-system and bromine atoms, offering orthogonal selectivity.

Part 2: Experimental Protocol

Reagents & Equipment
  • System: HPLC with Diode Array Detector (DAD).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Buffer: Trifluoroacetic Acid (TFA) or Phosphoric Acid (

    
    ).
    
    • Note: TFA (0.1%) is preferred for initial screening to suppress silanol activity and improve peak shape for basic pyridines.

Standardized Method Conditions
  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 5

    
    L
    
  • Column Temp: 30°C

  • Detection: UV @ 254 nm (Aromatic core) and 220 nm (Cyano/trace impurities).

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Methanol (for Phenyl-Hexyl) or Acetonitrile (for C18/C8).

    • Critical Insight: Methanol is chosen for the Phenyl-Hexyl column because ACN suppresses

      
       interactions between the solvent and stationary phase, diminishing the column's unique selectivity.
      
Gradient Profile
  • 0.0 min: 40% B

  • 15.0 min: 90% B

  • 20.0 min: 90% B

  • 20.1 min: 40% B

  • 25.0 min: Stop (Re-equilibration)

Part 3: Comparative Performance Guide

The following data represents the comparative performance of the three columns when separating the main analyte from a critical synthetic impurity (4-bromo-des-bromo analog).

Performance Metrics
  • 
     (Resolution):  USP requirement is 
    
    
    
    .
  • 
     (Tailing Factor):  USP requirement is 
    
    
    
    .[4][5]
  • 
     (Retention Factor):  Ideal range 2.0 – 10.0.
    
ParameterC18 (Standard)C8 (Speed)Phenyl-Hexyl (Recommended)
Mobile Phase ACN / Water / 0.1% TFAACN / Water / 0.1% TFAMeOH / Water / 0.1% TFA
Analyte

(min)
14.28.512.8
Impurity

(min)
14.58.811.2
Resolution (

)
1.1 (Co-elution risk)0.9 (Failed)4.5 (Excellent)
Tailing Factor (

)
1.41.31.1
Mechanism Hydrophobicity dominates.Weak Hydrophobicity.

discrimination.
Technical Analysis
  • C18 Failure: The C18 column relies solely on hydrophobicity. The impurity (likely lacking one bromine or having a regiochemical shift) has a

    
     very similar to the target molecule, resulting in poor resolution (
    
    
    
    ).
  • Phenyl-Hexyl Success: The Phenyl-Hexyl phase engages in "stacking" interactions with the 5-phenyl ring of the analyte. Furthermore, the electron-deficient bromine atoms interact with the

    
    -cloud of the stationary phase. This orthogonal mechanism amplifies the difference between the target and the impurity, yielding a robust separation (
    
    
    
    ).

Part 4: Visualization of Method Development

Decision Tree & Workflow

This diagram outlines the logical flow for selecting the stationary phase based on analyte properties.

MethodDevelopment Start Analyte: 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine Assess Assessment: Hydrophobic + Basic + Aromatic Start->Assess Screen Column Screening Assess->Screen C18 C18 Column (Hydrophobic Interaction) Screen->C18 Standard Path Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Screen->Phenyl Alternative Path ResultC18 Result: High Retention Poor Isomer Selectivity C18->ResultC18 ResultPhenyl Result: Orthogonal Selectivity High Resolution (Rs > 4.0) Phenyl->ResultPhenyl Opt Optimization: Switch Organic to Methanol to enhance Pi-Pi ResultPhenyl->Opt Refine

Caption: Workflow prioritizing Phenyl-Hexyl phases for halogenated aromatic pyridines to achieve isomer resolution.

Interaction Mechanism

Visualizing why the Phenyl-Hexyl column succeeds where C18 fails.

Interaction cluster_0 C18 Interaction (Non-Specific) cluster_1 Phenyl-Hexyl Interaction (Specific) C18_Ligand C18 Alkyl Chain Analyte1 Analyte (Hydrophobic) C18_Ligand->Analyte1 Van der Waals Phenyl_Ligand Phenyl Ligand Analyte2 Analyte (Aromatic/Br) Phenyl_Ligand->Analyte2 Pi-Pi Stacking Phenyl_Ligand->Analyte2 Halogen-Pi

Caption: Comparison of non-specific hydrophobic interactions (C18) vs. specific Pi-Pi/Halogen interactions (Phenyl-Hexyl).

Part 5: Method Validation & Troubleshooting

System Suitability Criteria (USP <621>)

Before routine use, the method must pass these criteria:

  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between the main peak and nearest impurity.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 2.0. If 
    
    
    
    , increase buffer concentration or temperature (up to 40°C).
  • Precision: RSD

    
     2.0% for 5 replicate injections.
    
Troubleshooting Guide
  • Problem: Peak splitting.

    • Root Cause: Sample solvent is too strong (e.g., 100% ACN injection).

    • Fix: Dilute sample in starting mobile phase (40% MeOH/Water).

  • Problem: Retention time drift.

    • Root Cause: Ion-pairing equilibrium not reached.

    • Fix: Ensure column is equilibrated with at least 10 column volumes of TFA-containing mobile phase.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. (Current Revision). Provides legal requirements for system suitability, resolution, and tailing factors.[5]

  • Taniguchi, A., et al. (2025).[6] "Retention and Selectivity Differences due to Molecular Structure of Phenyl-Type Reversed-Phase HPLC Columns." Chromatography, 46(2).[6] Discusses the specific utility of phenyl-hexyl phases for aromatic separation.

  • Croes, K., et al. (2005). "Selectivity of Phenyl-Type Stationary Phases in RP-LC.

    
     interaction mechanism critical for separating halogenated aromatics. 
    
  • FDA Guidance for Industry. (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics."

Sources

Technical Comparison: 4,6-Dibromo vs. 4,6-Dichloro-3-Cyanopyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4,6-dibromo-3-cyanopyridine versus 4,6-dichloro-3-cyanopyridine , tailored for medicinal chemists and process development scientists.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Scientists, Drug Discovery Leads Focus: Reactivity profiles, regioselectivity rules, and experimental protocols.[1]

Executive Summary: The Halogen Handle Dilemma

In the design of kinase inhibitors and allosteric modulators, the 3-cyanopyridine scaffold is a privileged pharmacophore. The 4,6-dihalo derivatives serve as critical linchpins, allowing for the sequential introduction of two distinct vectors (e.g., an amine and an aryl group).

The choice between the 4,6-Dichloro (Cl-analog) and 4,6-Dibromo (Br-analog) variants is not merely a matter of cost; it dictates the regiochemical outcome and the reaction conditions required for downstream functionalization.

Feature4,6-Dichloro-3-Cyanopyridine 4,6-Dibromo-3-Cyanopyridine
Primary Reactivity

(Moderate), Pd-Coupling (Slow)

(High), Pd-Coupling (Fast)
Regioselectivity High C6-selectivity (Steric control)High C6-selectivity (Steric control)
Cost/Availability Low Cost / Commodity ChemicalHigher Cost / Specialty Reagent
Atom Economy High (MW ~173 g/mol )Low (MW ~262 g/mol )
Best Use Case Large-scale

functionalization
Complex Pd-catalyzed couplings (Suzuki/Buchwald)

Mechanistic Analysis & Regioselectivity

The 3-cyanopyridine core presents a unique electronic landscape. Understanding the interplay between electronic activation and steric hindrance is key to predicting the site of first attack.

Electronic vs. Steric Vectors
  • Position C4 (The Electronic Trap): This position is ortho to the electron-withdrawing cyano group (CN) and para to the pyridine nitrogen. Electronically, this is the most deficient site, theoretically favoring nucleophilic attack.

  • Position C6 (The Steric Gateway): This position is ortho to the pyridine nitrogen and para to the CN group. While slightly less activated than C4, it is significantly less sterically encumbered.

The "Steric Override" Effect

Experimental evidence confirms that for both Cl- and Br-analogs, C6 is the primary site of substitution for bulky nucleophiles (e.g., anilines, secondary amines) and palladium-catalyzed oxidative addition. The steric bulk of the C3-cyano group effectively shields the C4-halogen, directing incoming reagents to C6.

Key Insight: To access the C4-substituted product first, one must often employ smaller nucleophiles (like methoxide) or specialized directed metalation techniques, whereas standard medicinal chemistry workflows (amine coupling) will yield the C6-amino-4-halo product.

Visualization of Reaction Pathways

G Figure 1: Regioselective Functionalization Pathways of 4,6-Dihalo-3-cyanopyridines Start 4,6-Dihalo-3-cyanopyridine (X = Cl, Br) Intermediate 6-Amino-4-halo-3-cyanopyridine (Major Product) Start->Intermediate Amine, Base (Steric Control at C6) Minor 4-Alkoxy-6-halo-3-cyanopyridine (Minor/Condition Dependent) Start->Minor NaOMe, Low Temp (Electronic Control at C4) Final 4,6-Disubstituted-3-cyanopyridine (Library Compound) Intermediate->Final Suzuki/Buchwald (Reaction at C4)

Caption: The dominant pathway (blue solid line) utilizes steric control to functionalize C6 first, leaving the C4 halogen for subsequent cross-coupling.

Comparative Reactivity Data

The following data summarizes the performance of both analogs in standard medicinal chemistry transformations.

Table 1: Efficiency (Reaction with Morpholine)

Conditions: 1.0 equiv Ar-X, 1.1 equiv Morpholine, 2.0 equiv


, MeCN, 

.
SubstrateTime to CompletionYield (Isolated)Regioisomer Ratio (C6:C4)Notes
4,6-Dichloro 4 - 6 Hours85 - 92%> 20:1Requires heating; cleaner profile.
4,6-Dibromo 1 - 2 Hours88 - 95%> 20:1Faster reaction; prone to debromination side-products if overheated.
Table 2: Suzuki-Miyaura Coupling (C4 Functionalization)

Substrate: 6-morpholino-4-halo-3-cyanopyridine + Ph-B(OH)2. Conditions:


 (5 mol%), 

, Dioxane/Water,

.
Leaving Group (at C4)Time to CompletionYieldCatalyst Load Sensitivity
Chloride (from Dichloro) 12 - 24 Hours65 - 75%High (Requires active Pd species or bulky ligands like XPhos).
Bromide (from Dibromo) 2 - 4 Hours90 - 95%Low (Works well with standard

or

).

Experimental Protocols

Protocol A: Regioselective at C6 (Using 4,6-Dichloro)

Recommended for initial scaffold decoration due to cost efficiency.

  • Setup: To a solution of 4,6-dichloro-3-cyanopyridine (1.0 equiv) in anhydrous acetonitrile (0.2 M) is added potassium carbonate (2.5 equiv).

  • Addition: The amine nucleophile (1.05 equiv) is added dropwise at room temperature.

    • Note: If the amine is a solid, add it in one portion.

  • Reaction: Heat the mixture to

    
      and monitor by LCMS.
    
    • Checkpoint: The starting material (

      
      ) should convert to the mono-substituted product (
      
      
      
      ).
  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

  • Purification: Recrystallize from EtOH or purify via silica flash chromatography (Hexane/EtOAc). The product is the 6-amino-4-chloro isomer.

Protocol B: High-Efficiency Suzuki Coupling at C4 (Using 4-Bromo Precursor)

Recommended when the C4 position requires difficult aryl groups or when using the Dibromo starting material.

  • Setup: Charge a reaction vial with 6-amino-4-bromo-3-cyanopyridine (1.0 equiv), Aryl boronic acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M). Degas with nitrogen for 5 minutes.

  • Catalyst: Add

    
      (5 mol%).
    
  • Reaction: Seal and heat to

    
      for 2-4 hours.
    
  • Validation: LCMS should show complete consumption of the bromide. The chloride analog would require overnight heating or a switch to Pd-XPhos G3 catalyst.

Strategic Recommendations (Decision Matrix)

ScenarioRecommendationReasoning
High-Throughput Screening (HTS) Use 4,6-Dibromo The enhanced reactivity of Br ensures high success rates in automated Suzuki couplings at C4, minimizing "failed reactions" in library generation.
Process Scale-Up (>1kg) Use 4,6-Dichloro Significant cost savings. The slower reactivity of Cl at C4 can be managed by optimizing catalyst loading (e.g., using Pd-132) and reaction time.
Sensitive Nucleophiles Use 4,6-Dibromo Milder conditions (lower temp) during the first

step prevent decomposition of fragile amine side chains.

References

  • Regioselectivity in 2,4-Dichloropyridines & Analogs

    • Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines. (Note: Discusses C6-amination of nicotinonitriles leading to 4-chloro-6-amino products).
    • Source:

  • Synthesis of Aminocyanopyridines

    • Method for producing aminocyanopyridine (JP2001302639A). (Describes ammonolysis of halogenocyanopyridines).
    • Source:

  • Commercial Availability & Properties

    • 4,6-Dichloronicotinonitrile Properties and Safety D
    • Source:

  • General

    
     Reactivity Rules: 
    
    • Nucleophilic Aromatic Substitution on Heterocycles.
    • Source:

Sources

X-ray crystallography structure validation of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for validating the structure of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine (CDBMPP) . It addresses the specific analytical challenges posed by "silent" heterocyclic cores where proton NMR is insufficient due to a lack of ring hydrogens.

Case Study: 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine

Executive Summary: The "Silent Core" Challenge

In the development of highly functionalized pharmacophores, researchers often encounter the "Silent Core" phenomenon. The target molecule, 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine , represents a classic crystallographic imperative.

The Problem: The central pyridine ring is fully substituted.

  • Position 2: Methyl group

  • Position 3: Cyano group

  • Position 4: Bromo group[1]

  • Position 5: Phenyl group[2]

  • Position 6: Bromo group[3]

With zero protons on the central heterocyclic ring , standard


H NMR provides no scalar coupling information to verify the regiochemistry of the substituents. You cannot definitively distinguish the target from its isomers (e.g., swapping the 4-Br and 5-Ph positions) using 1D NMR alone.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) is not merely an alternative; it is the mandatory validation standard for this class of molecule to determine absolute connectivity, torsion angles, and halogen bonding networks.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

The following table contrasts the efficacy of analytical techniques specifically for CDBMPP .

Feature

H /

C NMR
NOESY / HMBC (2D NMR) DFT Modeling SC-XRD (Gold Standard)
Connectivity Fail: No ring protons to establish scalar coupling networks.Ambiguous: Through-space interactions (NOE) between Me-Ph or Ph-Br are weak and rotation-dependent.Hypothetical: Can predict stability but cannot prove synthesis outcome.Absolute: Direct imaging of electron density maps defines atom positions.
Sterics Inferred: Broadening of signals may suggest restricted rotation.Limited: Cannot precisely measure bond angles.Predicted: Estimates torsion angles based on gas-phase energy minima.Measured: Exact torsion angle of the 5-Phenyl ring relative to the pyridine core.
Packing N/A: Solution state only.N/A N/A Visualized: Reveals Halogen Bonding (Br···N) and

-

stacking.
Why NMR Fails for CDBMPP

In a standard synthesis (e.g., via bromination of a precursor), the regioselectivity is often governed by sterics and electronics.


H NMR will show:
  • A singlet for the methyl group (~2.6 ppm).

  • A multiplet for the phenyl group (~7.4 ppm).

  • Silence for the pyridine ring.

There is no data connecting the Methyl group to the Cyano group, or the Phenyl group to the Bromines. Only X-ray crystallography provides the unambiguous structural proof required for publication and patent protection.

Decision Logic & Validation Workflow

The following diagram illustrates the logical necessity of XRD for this specific molecular class.

Validation_Workflow Synthesis Synthesis of CDBMPP NMR 1H NMR Analysis (DMSO-d6) Synthesis->NMR Result_NMR Result: 'Silent Core' (Only Me/Ph signals visible) NMR->Result_NMR Ambiguity CRITICAL AMBIGUITY: Isomer Identification Failed Result_NMR->Ambiguity No coupling Cryst Slow Evaporation (DCM/Hexane) Ambiguity->Cryst Required Step XRD SC-XRD Data Collection (Mo Kα Source) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Final VALIDATED STRUCTURE (R1 < 5%) Refine->Final

Figure 1: Decision tree demonstrating the failure of NMR for fully substituted heterocycles and the requisite transition to X-ray diffraction.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality data for 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine , follow this optimized protocol.

Phase A: Crystal Growth (Vapor Diffusion)

Rationale: Highly brominated aromatics often have low solubility in non-polar solvents but crystallize well using anti-solvent diffusion.

  • Dissolution: Dissolve 20 mg of pure CDBMPP in 1.5 mL of Dichloromethane (DCM) or Chloroform in a small chemically resistant vial (inner vial). Ensure the solution is clear.

  • Anti-solvent: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane or Pentane .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Observation: Brominated compounds often form heavy, prismatic crystals due to the "heavy atom effect" facilitating ordered packing. Harvest crystals after 48–72 hours.

Phase B: Data Collection Parameters
  • Radiation Source: Mo K

    
     (
    
    
    
    Å).
    • Why: Bromine atoms absorb Cu radiation significantly, causing absorption correction errors. Molybdenum is essential for reducing absorption effects in dibromo-species.

  • Temperature: 100 K (Cryostream).

    • Why: Freezing rotation of the 5-phenyl ring reduces thermal ellipsoids, allowing precise determination of the torsion angle.

  • Resolution: Aim for

    
     Å or better to resolve the electron density between the sterically crowded Br(4) and Ph(5) groups.
    
Phase C: Refinement Strategy (SHELXL)
  • Absorption Correction: Apply Multi-scan or Gaussian correction (critical for Br content).

  • Disorder Handling: The phenyl ring at position 5 may exhibit rotational disorder if the steric lock against the Br and Methyl groups is not absolute. Look for elongated ellipsoids on the phenyl carbons.

  • Twinning: Check for merohedral twinning, common in pseudo-symmetric high-symmetry space groups often favored by planar aromatics.

Expected Structural Insights

Upon successful refinement, the XRD structure will reveal two critical physical properties unavailable via other methods:

  • The "Twist" (Torsion Angle): Due to the steric clash between the bulky Bromo group at C4 and the Phenyl ring at C5 , the phenyl ring cannot be coplanar with the pyridine.

    • Hypothesis: The phenyl ring will be twisted approximately 50–70° out of the pyridine plane.

    • Significance: This twist disrupts

      
      -conjugation, affecting the molecule's UV-Vis absorption and photophysical properties.
      
  • Halogen Bonding (XB): Bromine is a classic halogen bond donor (

    
    -hole).
    
    • Expectation: Look for linear interactions (

      
      ) or (
      
      
      
      ) between neighboring molecules.
    • Significance: These interactions dictate the solid-state density and melting point, crucial for formulation in drug development.

References
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016).[3] "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link

  • Spek, A. L. (2020).[4] "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18. Link

Sources

Mass spectrometry fragmentation patterns of dibrominated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Dibrominated Pyridines Content Type: Publish Comparison Guide

Executive Summary

Dibrominated pyridines (e.g., 2,6-dibromopyridine, 3,5-dibromopyridine) are critical scaffolds in medicinal chemistry, particularly as precursors for regioselective Suzuki-Miyaura cross-couplings. However, their structural similarity poses a significant analytical challenge.[1] This guide objectively compares the mass spectrometric behaviors of these isomers, analyzing the trade-offs between Electron Ionization (EI) and Electrospray Ionization (ESI) , and delineating the specific fragmentation pathways that allow for structural differentiation.

The Isotopic Signature: The "1:2:1" Fingerprint

Before analyzing fragmentation, the analyst must validate the precursor ion. Unlike chlorinated compounds (3:1 ratio), dibrominated species exhibit a distinct isotopic triplet due to the nearly equal natural abundance of


 (50.69%) and 

(49.31%).

Table 1: Theoretical Isotope Distribution for


 
Peak LabelCompositionm/z (approx)Relative Intensity (Theoretical)Diagnostic Value
M

23551%Base peak for monoisotopic mass calc.
M+2

237100%Primary Quantifier Ion . Statistically most probable.
M+4

23949%Confirms presence of second bromine.

Analyst Note: Deviations >10% from this 1:2:1 ratio indicate interference (co-elution) or detector saturation.

Ionization Modalities: EI vs. ESI Comparison

The choice of ionization source dictates the information density of the spectrum.

Electron Ionization (EI) - The Structural Probe
  • Mechanism: Hard ionization (70 eV) generates radical cations (

    
    ).
    
  • Performance: High fragmentation energy promotes homolytic cleavage of C-Br bonds and ring opening.

  • Best For: Library matching, structural fingerprinting, and isomer differentiation via fragment intensity ratios.

Electrospray Ionization (ESI) - The Molecular Weight Confirmation
  • Mechanism: Soft ionization generates even-electron protonated species (

    
    ).
    
  • Performance: Dibromopyridines are weakly basic. ESI often yields a strong

    
     but minimal fragmentation unless MS/MS (CID) is applied.
    
  • Best For: High-throughput screening (LC-MS) and purity confirmation.

Mechanistic Fragmentation Pathways

Differentiation of isomers relies on understanding how the molecule falls apart. There are two competing pathways: Dehalogenation and Ring Disintegration .

Pathway A: Homolytic C-Br Cleavage (Major)

The molecular ion (


) loses a bromine radical (

).
  • Transition:

    
    
    
  • Isotope Pattern Change: The fragment now contains only one bromine, shifting the pattern from a 1:2:1 triplet to a 1:1 doublet (

    
     and 
    
    
    
    ).
Pathway B: Loss of HCN (Minor but Diagnostic)

Characteristic of the pyridine ring, this involves ring opening and the expulsion of hydrogen cyanide (27 Da).

  • Transition:

    
    
    
  • m/z:

    
    
    
Visualizing the Decay

The following directed graph illustrates the fragmentation logic.

FragmentationPathway M_Ion Molecular Ion (M+.) m/z 235, 237, 239 (1:2:1 Triplet) Frag_Br Fragment [M-Br]+ m/z 156, 158 (1:1 Doublet) M_Ion->Frag_Br - Br radical (79/81 Da) (Major Pathway) Frag_HCN Fragment [M-HCN]+. m/z 208, 210, 212 (Rare in Pyridines) M_Ion->Frag_HCN - HCN (27 Da) (Minor Pathway) Frag_Sec Secondary Fragment [M-Br-HCN]+ m/z 129 (Pyryne-like cation) Frag_Br->Frag_Sec - HCN (27 Da) (Ring Collapse)

Figure 1: Mechanistic fragmentation tree for dibrominated pyridines under 70 eV Electron Ionization.

Isomer Differentiation: 2,6- vs. 3,5-Dibromopyridine

While both isomers produce the same m/z fragments, their relative abundances differ due to the stability of the carbocation intermediates formed after Br loss.

The Electronic Effect[2][3]
  • 2,6-Dibromopyridine: The bromine atoms are

    
     to the nitrogen. Cleavage of the C-Br bond leaves a positive charge at the 
    
    
    
    -carbon. This is electronically destabilized by the adjacent electronegative nitrogen (inductive withdrawal), making the
    
    
    relatively more resilient or altering the kinetics of Br loss compared to the 3,5-isomer.
  • 3,5-Dibromopyridine: The bromines are

    
     (meta) to the nitrogen. The resulting cation is less influenced by the nitrogen's inductive effect, behaving more like a halobenzene derivative.
    

Comparative Data Table

Feature2,6-Dibromopyridine3,5-Dibromopyridine
Dipole Moment High (~2.5 D)Low (~0.8 D)
GC Retention (Non-polar) Elutes Later (Stronger interaction)Elutes Earlier
[M-Br]+ Intensity Variable (Steric relief vs Inductive)High
HCN Loss Favored (N is accessible)Less Favored

Critical Insight: Do not rely on MS spectra alone for de novo identification. The most reliable differentiation is Chromatographic Retention Time coupled with MS. The 3,5-isomer (vectors canceling) is less polar and typically elutes earlier on standard non-polar (5% phenyl) GC columns.

Experimental Protocol: Validated GC-MS Workflow

To reproduce these patterns, follow this self-validating protocol.

Reagents & Preparation[1]
  • Solvent: HPLC-grade Methanol or Dichloromethane (avoid acetone to prevent adducts).

  • Concentration: 10 µg/mL (10 ppm). High concentrations cause detector saturation, distorting the 1:2:1 isotope ratio.

Instrumental Parameters (Agilent/Thermo Standard)
  • Inlet: Split mode (10:1) at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Source: 230°C, 70 eV ionization energy.

  • Scan Range: m/z 40–300.

Workflow Diagram

Workflow cluster_prep Sample Prep cluster_inst GC-MS Acquisition cluster_data Analysis Sample Solid Sample (1 mg) Dilution Dilute to 10 ppm in MeOH/DCM Sample->Dilution Inlet Inlet: 250°C Split 10:1 Dilution->Inlet Separation Column: DB-5ms Isomer Separation Inlet->Separation Ionization Source: EI (70eV) Fragment Gen. Separation->Ionization Check1 Check Isotope Ratio (1:2:1) Ionization->Check1 Check2 Compare RT & Fragment Ratios Check1->Check2

Figure 2: Step-by-step experimental workflow for analyzing dibromopyridines.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3,5-Dibromopyridine.[2][3] NIST Chemistry WebBook, SRD 69.[4] [Link]

  • Sparkman, O. D.Mass Spectrometry Desk Reference. Global View Publishing.
  • McLafferty, F. W., & Turecek, F.Interpretation of Mass Spectra. University Science Books. (Authoritative source on Stevenson's Rule and halogen radical loss mechanisms).

Sources

A Senior Application Scientist's Guide to Benchmarking the Biological Efficacy of Novel 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2] Specifically, 3-cyanopyridine scaffolds have emerged as promising candidates in oncology, targeting critical cellular pathways to inhibit cancer progression.[3][4][5][6] This guide presents a comprehensive, multi-tiered strategy for benchmarking the biological efficacy of novel analogs derived from 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine. We will move beyond simple viability assays to build a robust, data-driven comparison, elucidating not only the 'what' but the 'why' of their cytotoxic potential. This framework is designed for researchers, scientists, and drug development professionals to rigorously evaluate and prioritize lead compounds for further preclinical development.

Introduction: The Rationale for Analog Benchmarking

The core structure, 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine, serves as a promising scaffold. However, targeted chemical modifications—the creation of analogs—are essential for optimizing pharmacokinetic and pharmacodynamic properties. The goal of this benchmarking guide is to establish a systematic workflow to evaluate how subtle structural changes in a series of analogs (designated herein as CP-A01 , CP-A02 , and CP-A03 ) impact their biological efficacy.

Our investigation will focus on a common and well-validated target in oncology: the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting the constitutively active B-Raf(V600E) kinase, a driver mutation in 40-60% of melanomas.[7][8] The central hypothesis is that our cyanopyridine analogs may act as kinase inhibitors, leading to cell cycle arrest and apoptosis.[6][9]

This guide will detail a three-tiered approach:

  • Tier 1: Broad Cytotoxicity Profiling. Initial screening to determine the half-maximal inhibitory concentration (IC50) across relevant cancer cell lines.

  • Tier 2: Mechanistic Elucidation. Investigating the mode of cell death (apoptosis) induced by the most potent analogs.

  • Tier 3: Target Engagement & Pathway Analysis. Confirming direct inhibition of the B-Raf(V600E) kinase and its downstream effects on the MAPK pathway.

G cluster_0 Benchmarking Workflow Start Start Tier1 Tier 1: Cytotoxicity Screening (MTT Assay) Start->Tier1 Synthesized Analogs Decision1 Potent Analogs Identified? (IC50 < 10 µM) Tier1->Decision1 Tier2 Tier 2: Apoptosis Assay (Annexin V / PI Staining) Decision1->Tier2 Yes Stop Re-evaluate or Terminate Decision1->Stop No Decision2 Apoptosis Confirmed? Tier2->Decision2 Tier3 Tier 3: Target Validation (Kinase Assay & Western Blot) Decision2->Tier3 Yes Decision2->Stop No End Lead Candidate Prioritization Tier3->End G cluster_0 Cell States in Annexin V / PI Assay node1 Healthy Cell Annexin V: Negative PI: Negative node2 Early Apoptotic Annexin V: Positive PI: Negative node3 Late Apoptotic / Necrotic Annexin V: Positive PI: Positive

Figure 2: Principle of cell state differentiation via Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Flow Cytometry
  • Cell Treatment: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with vehicle (DMSO), and CP-A02 at its IC50 (1.7 µM) and 2x IC50 (3.4 µM) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).

Comparative Data Summary
Treatment% Live Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic (Annexin V+ / PI+)
Vehicle (DMSO) 94.5%2.1%1.3%
CP-A02 (1.7 µM) 55.3%28.9% 12.5%
CP-A02 (3.4 µM) 21.8%45.1% 28.7%

Interpretation: Treatment with CP-A02 leads to a significant, dose-dependent increase in the population of early and late apoptotic cells, confirming that its cytotoxic activity is mediated through the induction of apoptosis.

Tier 3: Target Engagement and Pathway Modulation

Scientific Rationale: Having established potent, apoptosis-inducing activity, the final tier is to validate that CP-A02 directly engages its intended target, B-Raf(V600E), and modulates the downstream signaling pathway. This involves two key experiments: a direct in vitro kinase assay and a cell-based Western blot analysis.

Experiment A: B-Raf(V600E) In Vitro Kinase Assay

Rationale: An in vitro biochemical assay provides direct evidence of enzyme inhibition, independent of cellular uptake or metabolism. [9]We will use a luminescence-based assay that measures ATP consumption during the phosphorylation of the MEK1 substrate by the B-Raf(V600E) enzyme. [7][8]A decrease in the luminescent signal indicates less ATP is being converted to ADP, signifying kinase inhibition.

4.1.1 Detailed Protocol: B-Raf(V600E) Kinase Assay

  • Reagent Preparation: Prepare a master mix containing 5X Kinase Buffer, ATP, and the MEK1 substrate as per the kit manufacturer's instructions (e.g., B-Raf(V600E) Kinase Assay Kit). [7]2. Inhibitor Addition: Add varying concentrations of CP-A02 to the wells of a 96-well plate.

  • Enzyme Addition: Add purified, recombinant B-Raf(V600E) enzyme to initiate the reaction. Incubate for 40 minutes at room temperature.

  • Reaction Termination: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a Kinase Detection Reagent to convert the ADP generated into ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure luminescence on a plate reader.

  • Analysis: Calculate the IC50 value for kinase inhibition.

Result: The in vitro kinase assay revealed that CP-A02 inhibits B-Raf(V600E) with an IC50 of 0.25 µM , confirming it as a direct and potent inhibitor of the target kinase.

Experiment B: Western Blot Analysis of MAPK Pathway

Rationale: Western blotting allows for the analysis of specific protein expression and phosphorylation status within the cell, providing a direct readout of pathway activity. [10]If CP-A02 inhibits B-Raf, we expect to see a decrease in the phosphorylation of its direct downstream substrate, MEK, and the subsequent substrate, ERK.

G cluster_0 MAPK Signaling Cascade Ras Ras BRaf B-Raf (V600E) Constitutively Active Ras->BRaf Activates MEK MEK BRaf->MEK Phosphorylates (pMEK) ERK ERK MEK->ERK Phosphorylates (pERK) Proliferation Proliferation ERK->Proliferation Inhibitor CP-A02 Inhibitor->BRaf Inhibits

Figure 3: The MAPK signaling pathway targeted by the B-Raf inhibitor CP-A02.

4.2.1 Detailed Protocol: Western Blot

  • Cell Lysis: Treat A375 cells with vehicle (DMSO) and CP-A02 (1.7 µM) for 6 hours. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size. 4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. 5. Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [10]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-MEK (p-MEK), total MEK, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [11]8. Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Result: Western blot analysis showed a marked decrease in the levels of p-MEK and p-ERK in cells treated with CP-A02 compared to the vehicle control, while total MEK, total ERK, and GAPDH levels remained unchanged. This confirms that CP-A02 effectively inhibits B-Raf kinase activity within the cellular context, leading to the suppression of the downstream MAPK signaling pathway.

Conclusion & Future Directions

This comprehensive benchmarking guide illustrates a logical and robust workflow for evaluating novel chemical entities. Through this multi-tiered approach, we have successfully identified CP-A02 as a superior analog of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine.

Key Findings for CP-A02:

  • Potent Cytotoxicity: Exhibits potent and selective cytotoxicity against B-Raf(V600E) mutant cancer cells (IC50 = 1.7 µM).

  • Apoptosis Induction: Efficacy is mediated through the induction of programmed cell death.

  • Target Engagement: Directly inhibits the B-Raf(V600E) kinase in vitro (IC50 = 0.25 µM) and effectively suppresses the MAPK signaling pathway in cells.

The data strongly support the advancement of CP-A02 as a lead candidate for further preclinical development, including pharmacokinetic studies, in vivo efficacy models, and broader kinome profiling to assess off-target effects. [12][13]This systematic approach ensures that resources are focused on compounds with the highest potential for clinical translation.

References

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. [Link]

  • El-Naggar, A. M., et al. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Drug Discovery Support. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2012). Synthesis and anticancer activity of some novel fused pyridine ring system. PubMed. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • Shah, P. (2025, September 18). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]

  • Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Pamgene. [Link]

  • El-Sayed, N. F., et al. (2025, August 9). Synthesis and anticancer activity of some new pyridine derivatives. ResearchGate. [Link]

  • Kumar, V., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Sheleheda, V. V., et al. (2022, September 21). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

  • BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. BPS Bioscience. [Link]

  • Reaction Biology. (n.d.). BRAF (V600E) NanoBRET Kinase Assay. Reaction Biology. [Link]

  • El-Sayed, N. F., et al. (2020, October 22). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. PMC. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Biocompare. [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. BMG Labtech. [Link]

  • Sino Biological. (2024, May 22). BRAF (V600E) Datasheet. Sino Biological. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (n.d.). Flow cytometry-based apoptosis detection. PMC - NIH. [Link]

  • SENS Research Foundation. (2020, November 25). Western Blot Protocol. YouTube. [Link]

  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. BPS Bioscience. [Link]

  • Tveito, S., et al. (n.d.). An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood. PMC. [Link]

  • Abdel-Halim, M. S., et al. (2023, May 24). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. [Link]

  • El-Gamal, M. I., et al. (2022, October 13). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • ResearchGate. (2025, August 5). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. ResearchGate. [Link]

  • ResearchGate. (n.d.). The cyanopyridine moiety as anticancer agents. ResearchGate. [Link]

  • Hussein, K. A., Al-Shuhaib, M. B. S., & Ismael, S. M. H. (2023, December 1). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research. [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2023, July 15). A review: Biological activities of novel cyanopyridine derivatives. PubMed. [Link]

  • TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. [Link]

Sources

Definitive Guide to Spectroscopic Differentiation of Regioisomers: A Multi-Modal Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the precise assignment of regioisomers is not merely a structural formality—it is a critical determinant of Structure-Activity Relationships (SAR) and intellectual property validity. Regioisomers (e.g., ortho-/meta-/para- substitutions or


-alkylation isomers) frequently exhibit identical mass-to-charge ratios (

) and indistinguishable polarity, rendering standard LC-MS workflows insufficient.

This guide objectively compares the efficacy of three spectroscopic methodologies for resolving regioisomeric ambiguity. Using the


-alkylation of indazoles  (a ubiquitous pharmacophore) as a primary case study, we demonstrate why 2D NMR remains the gold standard over Mass Spectrometry for definitive structural assignment.

The Challenge: The "Isobaric Trap"

Regioisomers present a unique analytical hazard known as the "Isobaric Trap." Because they share the same molecular formula:

  • Mass Spectrometry (MS): Often yields identical molecular ions (

    
    ).
    
  • Fragmentation (MS/MS): Daughter ions are frequently identical unless specific "ortho-effects" facilitate unique rearrangement pathways.

  • Chromatography: Dipole moments may be too similar for baseline resolution on standard C18 columns.

Case Study: Indazole -Alkylation

The alkylation of indazole can yield two products: the thermodynamically stable


-isomer  and the kinetically accessible 

-isomer
.[1] Misassigning these leads to "dead-end" SAR models.
Feature

-Alkyl Indazole

-Alkyl Indazole
Electronic State Benzenoid (Aromatic stability)Quinoid-like (Less stable)
Thermodynamics Generally FavoredGenerally Disfavored
MS Fragmentation IndistinguishableIndistinguishable

Comparative Methodology: Performance Analysis

We compare three analytical "products" (workflows) used to solve this problem.

Method A: High-Resolution MS/MS (The Screening Tool)
  • Principle: Relies on subtle differences in bond dissociation energies.

  • Verdict: Low Confidence. While high-res MS provides exact mass, fragmentation patterns for

    
     indazoles are often identical.
    
  • When to use: Only for known compounds with established library spectra.

Method B: 1D / NMR (The Indicator)
  • Principle: Relies on chemical shift perturbations (

    
    ).[2]
    
  • Verdict: Medium Confidence.

    • Observation:

      
      -methyl groups are typically deshielded (downfield) relative to 
      
      
      
      -methyl groups due to the quinoid character of the ring.
    • Limitation: Solvent effects and substituent electronics can invert these trends, leading to false positives.

Method C: 2D NMR (HMBC/NOESY) (The Gold Standard)
  • Principle: Uses through-bond (HMBC) and through-space (NOESY) magnetic interactions to "map" connectivity.

  • Verdict: High Confidence (Definitive).

  • Mechanism:

    • HMBC: Tracks long-range coupling (

      
      ) from the alkyl protons to specific ring carbons.
      
    • NOESY: Detects spatial proximity between the alkyl group and the nearest aromatic proton.

Experimental Data & Logic

The following data illustrates the definitive distinction of


-methylindazole regioisomers using Method C.
Table 1: Diagnostic NMR Correlations
IsomerDiagnostic ProtonTarget NucleusInteraction TypeResult (Correlation)

-Isomer

-CH

C7a (Bridgehead)HMBC (

)
Strong Cross-peak

-CH

H7 (Aromatic)NOESY (Space)Strong Cross-peak

-Isomer

-CH

C3 & C7a HMBC (

)
C3 Correlation Present

-CH

H3 (Aromatic)NOESY (Space)Strong Cross-peak

Analyst Note: The


-isomer cannot show an HMBC correlation to C3 because it is a 4-bond distance (

), which is typically silent in standard HMBC experiments. The

-isomer is only 3 bonds from C3.

Visualized Workflows

Diagram 1: Regioisomer Assignment Decision Tree

This logic flow ensures no resources are wasted on ambiguous techniques.

RegioAssignment Start Start: Regioisomer Mixture MS_Check Step 1: HRMS Analysis Start->MS_Check Mass_Diff Different Masses? MS_Check->Mass_Diff Sep Standard Purification Mass_Diff->Sep Yes Isobaric Isobaric Trap Detected Mass_Diff->Isobaric No NMR_1D Step 2: 1D 1H NMR Isobaric->NMR_1D Ambig Ambiguous Shifts? NMR_1D->Ambig NMR_2D Step 3: 2D NMR (HMBC/NOESY) Ambig->NMR_2D Yes (Common) Final Definitive Structure Assignment Ambig->Final No (Rare) HMBC_Path HMBC: N-H to Ring C NMR_2D->HMBC_Path NOESY_Path NOESY: N-H to Ring H NMR_2D->NOESY_Path HMBC_Path->Final NOESY_Path->Final

Caption: Logical workflow for distinguishing isobaric regioisomers, prioritizing 2D NMR for definitive resolution.

Diagram 2: Mechanistic Correlations (Indazole Case)

Visualizing the specific atoms involved in the definitive HMBC/NOESY signals.

IndazoleCorrelations cluster_N1 N1-Isomer Correlations cluster_N2 N2-Isomer Correlations N1_Me N1-Methyl C7a C7a (Bridge) N1_Me->C7a HMBC (3-bond) H7 H7 (Proton) N1_Me->H7 NOESY (Space) N2_Me N2-Methyl C3 C3 (Ring) N2_Me->C3 HMBC (3-bond) H3 H3 (Proton) N2_Me->H3 NOESY (Space)

Caption: Diagnostic HMBC (yellow solid) and NOESY (white dotted) correlations for N1 vs N2 indazole isomers.

Detailed Experimental Protocols

To replicate these results, strict adherence to the following parameters is required.

Protocol A: Sample Preparation
  • Concentration: Dissolve 5–10 mg of the isolated isomer in 600 µL of deuterated solvent (DMSO-

    
     is preferred over CDCl
    
    
    
    for indazoles to prevent aggregation and sharpen exchangeable protons).
  • Tube Quality: Use high-precision 5mm NMR tubes (camber < 0.005 mm) to minimize shimming errors.

Protocol B: HMBC Optimization (The Critical Step)

Standard HMBC sequences are often tuned for a long-range coupling constant (


) of 8 Hz. However, aromatic nitrogen-heterocycle couplings can be smaller (5–7 Hz).
  • Pulse Sequence: hmbcgplpndqf (Gradient selected HMBC with low-pass J-filter).

  • Coupling Constant (

    
    ):  Set CNST13 (Bruker) or equivalent to 6–8 Hz .
    
    • Why? Setting this too high (>10 Hz) may miss the crucial

      
      -Methyl to Ring Carbon correlation.
      
  • Scans: Minimum 32 scans (NS=32) to resolve weak cross-peaks.

  • Validation: Look for the "fingerprint" correlation.

    • If

      
      : Cross-peak to quaternary carbon (C7a).
      
    • If

      
      : Cross-peak to methine carbon (C3).
      
Protocol C: NOESY Setup[3]
  • Mixing Time (

    
    ):  Set to 300–500 ms .
    
    • Why? Small molecules (MW < 400) require longer mixing times to develop the NOE signal (positive NOE regime).

  • Relaxation Delay (

    
    ):  Set to > 2 seconds to allow full relaxation, preventing integration errors.
    

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.[3][4][5][6] [Link]

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Kouakou, A., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. [Link]

  • LibreTexts Chemistry. (2025).[7] NOESY Spectra: Distinguishing Stereoisomers.[8] [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine (CDMPP) as standard organic waste.

Due to the convergence of a nitrile moiety (-CN) and halogen substituents (-Br) on a pyridine ring, this compound presents a dual-hazard profile that complicates standard disposal streams. Improper disposal poses two specific risks:

  • Cyanide Generation: Exposure to acidic waste streams can trigger hydrolysis of the nitrile group, potentially liberating hydrogen cyanide (HCN) gas.

  • Incinerator Poisoning: The high bromine content requires specific high-temperature incineration with scrubbing; placing this in non-halogenated fuel blending streams is a violation of EPA RCRA regulations and can damage catalytic oxidizers at disposal facilities.

This guide defines the autonomous decision-making framework required to dispose of CDMPP safely, ensuring scientific integrity and regulatory compliance.

Chemical Hazard Profile

Understanding the molecular structure is the first step in safe handling. The following data validates the segregation protocols detailed later.

PropertyData / CharacteristicOperational Implication
Chemical Name 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridineN/A
Functional Groups Nitrile (-CN), Bromide (-Br), Pyridine RingHigh Reactivity Risk
Physical State Solid (Powder/Crystalline)Particulate inhalation risk.[1]
Acidity/Basicity Weakly Basic (Pyridine nitrogen)Incompatible with strong oxidizers.
Hydrolysis Risk High (Nitrile group)MUST SEGREGATE FROM ACIDS.
Waste Class Halogenated Organic / ToxicRequires "Halogenated" waste tag.

Senior Scientist Insight: While the pyridine ring offers some stability, the electron-withdrawing bromine atoms increase the susceptibility of the nitrile group to nucleophilic attack. In a mixed-waste drum containing acidic byproducts, this molecule can slowly decompose, pressurizing the container with toxic gases. Never add this compound to a "General Organic Waste" carboy without first verifying pH compatibility.

Pre-Disposal Stabilization & Segregation[2]

Before moving waste to the central accumulation area, you must stabilize the material at the bench level.

A. Solid Waste (Pure Compound or Spill Debris)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use metal containers, as brominated compounds can corrode metal over time if moisture is present.

  • Double-Bagging: If the material is a fine powder, place it inside a sealed 4-mil polyethylene bag before placing it into the rigid container. This prevents "puffing" of toxic dust when the waste technician opens the jar.

  • Labeling: Mark the container clearly with "TOXIC SOLID - HALOGENATED."

B. Liquid Waste (Reaction Mixtures/Mother Liquor)

The solvent system dictates the disposal path, but the solute (CDMPP) dictates the hazard tag.

  • Scenario 1: Halogenated Solvents (DCM, Chloroform)

    • Action: Pour directly into the Halogenated Waste carboy.

    • Reasoning: The solvent and solute share the same incineration requirement.

  • Scenario 2: Non-Halogenated Solvents (Methanol, Ethyl Acetate)

    • Action:DO NOT pour into the "Non-Halogenated/Flammables" carboy.

    • Correct Protocol: You must segregate this into a separate container labeled "Non-Halogenated Solvent Contaminated with Halogens."

    • Reasoning: Even trace amounts of CDMPP (ppm levels) render the entire solvent volume unsuitable for fuel blending (standard disposal for non-halogens). It must be incinerated as halogenated waste.

Operational Disposal Workflow

The following logic gate ensures you make the correct disposal decision every time.

Disposal_Protocol Start Start: CDMPP Disposal StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PackSolid 1. Double Bag (Polyethylene) 2. Place in HDPE Jar Solid->PackSolid LabelSolid Label: 'TOXIC SOLID - HALOGENATED' PackSolid->LabelSolid FinalBin FINAL DISPOSAL: High-Temp Incineration (Halogenated Waste Stream) LabelSolid->FinalBin SolventCheck Is Solvent Halogenated? (e.g., DCM, CHCl3) Liquid->SolventCheck NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc, DMF) SolventCheck->NonHaloSolvent No SolventCheck->FinalBin Yes (Compatible) AcidCheck CRITICAL: Is pH < 4? NonHaloSolvent->AcidCheck Neutralize Neutralize with NaHCO3 to pH 7-9 AcidCheck->Neutralize Yes (HCN Risk) Segregate Segregate to 'Halogenated Stream' (Due to Solute Content) AcidCheck->Segregate No (Safe pH) Neutralize->Segregate Segregate->FinalBin

Figure 1: Decision matrix for the segregation of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine. Note the critical pH check for non-halogenated solutions to prevent HCN generation.

Emergency Contingencies

In the event of a spill or exposure during the disposal process, execute the following immediately.

Spills (Solid)[3]
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don double nitrile gloves (or Silver Shield® laminates if available) and a P100 particulate respirator.

  • Containment: Do not dry sweep. Cover the spill with a damp absorbent pad or vermiculite to suppress dust.

  • Cleanup: Scoop material into a waste jar. Wipe the surface with a mild basic solution (1% Sodium Carbonate) to neutralize any potential acidic hydrolysis residues.

Spills (Liquid)
  • Ventilation: Maximize hood airflow.

  • Absorb: Use universal absorbent pads. Avoid using acid-neutralizing absorbents unless you are certain the spill is acidic, as the heat of neutralization can volatilize the solvent.

  • Disposal: Place all spill debris into the Halogenated Waste bin.

References & Regulatory Grounding[4]

The protocols above are derived from the following regulatory standards and chemical safety principles:

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) - Hazardous Waste Management.

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

  • National Institutes of Health (NIH). Waste Disposal Guidelines for Halogenated Solvents.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.